Btk-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22Cl2N6O |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)-1-[(2R,3R)-2-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H22Cl2N6O/c1-12-17(27-20-16-4-5-23-19(16)25-11-26-20)3-2-6-28(12)18(29)10-24-15-8-13(21)7-14(22)9-15/h4-5,7-9,11-12,17,24H,2-3,6,10H2,1H3,(H2,23,25,26,27)/t12-,17-/m1/s1 |
InChI Key |
HORBTILEDZCTEX-SJKOYZFVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Canonical SMILES |
CC1C(CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Foundational & Exploratory
Btk-IN-18 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Btk-IN-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] It is a crucial component of the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and activation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] BTK contains several domains, including a PH domain, a TH domain, and SH2 and SH3 domains, which are involved in its regulation and recruitment to the plasma membrane.[3] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling molecules, leading to calcium mobilization and activation of transcription factors like NF-κB.[4]
This compound: A Covalent Inhibitor of BTK
This compound is a novel therapeutic agent designed to irreversibly inhibit BTK. It functions as a covalent inhibitor by forming a permanent bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme. This covalent modification permanently disables the kinase, thereby blocking its signaling function.
Mechanism of Covalent Inhibition
This compound possesses an electrophilic "warhead" that reacts with the nucleophilic thiol group of the Cys481 residue within the BTK active site. This targeted covalent modification is highly specific due to the unique location of Cys481 in BTK compared to most other kinases. The irreversible nature of this bond leads to sustained inhibition of BTK activity, even after the unbound inhibitor is cleared from circulation.
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| IC50 (BTK) | 142 nM | The half-maximal inhibitory concentration against BTK enzyme activity. |
| kinact/KI | 1.8 x 105 M-1s-1 | The second-order rate constant, a measure of covalent inhibition efficiency. |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| BTK | 142 |
| BMX | 129 |
| LCK | 130 |
| ErbB4 | 377 |
| TEC | 409 |
| TXK | 1770 |
Table 3: Cellular Activity of this compound
| Assay | IC50 (nM) | Description |
| Anti-IgM-induced B-cell activation (human whole blood) | 84 | Inhibition of B-cell activation stimulated by an anti-IgM antibody. |
Signaling Pathway Modulation
This compound exerts its therapeutic effect by inhibiting the B-cell receptor signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: B-cell receptor signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Determination of kinact/KI for Covalent Inhibition
The second-order rate constant (kinact/KI) is a critical parameter for evaluating the efficiency of covalent inhibitors.
Principle: This assay measures the rate of irreversible inhibition of BTK by this compound. The observed rate of inactivation (kobs) is determined at various inhibitor concentrations. A plot of kobs versus inhibitor concentration allows for the determination of kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI represents the covalent inhibition efficiency.
Protocol:
-
Reagents:
-
Recombinant human BTK enzyme
-
This compound (various concentrations)
-
ATP
-
Substrate peptide (e.g., poly-Glu,Tyr 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare a reaction mixture containing BTK enzyme in kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Monitor the reaction progress over time by measuring ADP production at multiple time points.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The negative slope of this line gives the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding this compound concentrations.
-
Fit the data to the following equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I])
-
Calculate the second-order rate constant: k_inact / K_I.
-
Caption: Experimental workflow for determining kinact/KI.
Cellular BTK Autophosphorylation Assay
This assay measures the ability of this compound to inhibit BTK activity within a cellular context.
Principle: Upon B-cell receptor stimulation, BTK undergoes autophosphorylation at tyrosine 223 (Y223). This phosphorylation event is a hallmark of BTK activation. This assay quantifies the level of phosphorylated BTK (pBTK) in cells treated with this compound to determine its cellular potency.
Protocol:
-
Reagents and Materials:
-
B-cell line (e.g., Ramos cells)
-
This compound (various concentrations)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Cell lysis buffer
-
Primary antibodies: anti-pBTK (Y223) and anti-total BTK
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
-
Procedure:
-
Culture B-cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-IgM antibody to induce BTK autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-pBTK (Y223) and anti-total BTK antibodies.
-
Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Quantify the band intensities and normalize the pBTK signal to the total BTK signal.
-
Plot the normalized pBTK signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Conclusion
This compound is a potent and selective covalent inhibitor of BTK that effectively blocks B-cell receptor signaling. Its irreversible mechanism of action leads to sustained target inhibition, making it a promising therapeutic candidate for B-cell malignancies and autoimmune disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other BTK inhibitors.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor: A Technical Overview
Disclaimer: The specific compound "Btk-IN-18" requested for this technical guide could not be identified in publicly available scientific literature or chemical databases. It is possible that this is an internal, proprietary designation for a compound that has not yet been publicly disclosed, or that the name is a typographic error. Therefore, this guide will provide a comprehensive overview of the discovery and synthesis of a representative covalent Bruton's Tyrosine Kinase (BTK) inhibitor, reflecting the general processes and methodologies employed in the development of this important class of therapeutic agents.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and biological evaluation of potent and selective BTK inhibitors.
Introduction to Bruton's Tyrosine Kinase as a Therapeutic Target
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, differentiation, proliferation, and survival of B-cells.[2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as in autoimmune diseases.[4][5] Consequently, BTK has emerged as a critical therapeutic target for the treatment of these conditions.[5][6]
The development of small-molecule inhibitors targeting BTK has revolutionized the treatment landscape for several hematological cancers.[2][7] These inhibitors can be broadly classified into two categories based on their mechanism of action: irreversible (covalent) and reversible (non-covalent) inhibitors.[6] Irreversible inhibitors typically form a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[3][6]
The B-Cell Receptor Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of downstream phosphorylation events mediated by various kinases, with BTK playing a central role. Activated BTK, in turn, phosphorylates downstream targets, ultimately leading to the activation of transcription factors that promote B-cell proliferation and survival.[6]
Discovery of a Novel Covalent BTK Inhibitor
The discovery of a novel BTK inhibitor often begins with a high-throughput screening (HTS) campaign to identify initial hit compounds. This is followed by a process of lead optimization, where the chemical structure of the hit is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. Structure-based drug design, aided by X-ray crystallography of the inhibitor bound to the BTK kinase domain, plays a crucial role in this process.[8]
A common strategy for developing covalent BTK inhibitors involves designing a molecule with a reactive electrophilic group, such as an acrylamide moiety, that can form a covalent bond with the nucleophilic cysteine residue (Cys481) in the active site of BTK.[3][9]
Synthesis of a Representative Covalent BTK Inhibitor
The following is a representative synthetic scheme for a class of potent covalent BTK inhibitors. The synthesis involves a multi-step process to construct the core scaffold and introduce the necessary functional groups for potent and selective inhibition.
Note: This is a generalized synthetic scheme and specific reagents and conditions may vary for the synthesis of a particular inhibitor.
Quantitative Data and Biological Evaluation
The biological activity of newly synthesized BTK inhibitors is assessed through a series of in vitro and in vivo assays. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays.
| Compound | BTK Enzymatic IC50 (nM) | Cellular BTK Autophosphorylation IC50 (nM) | Reference |
| Ibrutinib | 0.5 | 11 | [3] |
| Acalabrutinib | 3 | 5.1 | [3] |
| Zanubrutinib | <1 | 1.9 | [3] |
| QL47 | 7 | 475 | [8] |
| Compound 10j | 0.4 | Not Reported | [4] |
Experimental Protocols
BTK Kinase Assay (Enzymatic Assay)
Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of BTK.
Methodology:
-
Recombinant human BTK enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence-based assays (e.g., Z'-LYTE™) or radiometric assays.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of a compound to inhibit BTK activity within a cellular context.
Methodology:
-
A suitable B-cell line (e.g., Ramos) is treated with the test compound at various concentrations for a specific duration.
-
The cells are then stimulated with an agent that activates the BCR pathway (e.g., anti-IgM antibody) to induce BTK autophosphorylation.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The level of phosphorylated BTK (at a specific tyrosine residue, e.g., Y223) is measured using an immunoassay technique such as Western blotting or a plate-based ELISA.
-
The IC50 value is determined by quantifying the reduction in phosphorylated BTK signal as a function of compound concentration.
Conclusion
The discovery and synthesis of novel BTK inhibitors represent a significant advancement in the treatment of B-cell malignancies and autoimmune disorders. The development of covalent inhibitors that selectively target the Cys481 residue in BTK has led to highly effective therapies. The process from initial hit identification to a clinical candidate involves a multidisciplinary approach, integrating medicinal chemistry, structural biology, and cellular pharmacology. The continued exploration of novel chemical scaffolds and mechanisms of action holds promise for the development of next-generation BTK inhibitors with improved efficacy and safety profiles.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Target Selectivity of Bruton's Tyrosine Kinase (BTK) Inhibitors
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Its function is critical for B-cell development, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target.[1] While specific public information on a compound designated "Btk-IN-18" is unavailable, this guide provides a comprehensive technical overview of the target selectivity of BTK inhibitors, a crucial aspect of their therapeutic efficacy and safety profile. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the evaluation of BTK inhibitor selectivity, relevant experimental protocols, and the interpretation of selectivity data.
The first-generation BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but also exhibited off-target activities that contribute to adverse effects.[3][4] This has driven the development of next-generation BTK inhibitors with improved selectivity, aiming to minimize off-target effects and enhance patient outcomes.[3][5]
Data Presentation: Comparative Selectivity of BTK Inhibitors
The selectivity of a BTK inhibitor is a critical determinant of its clinical safety and efficacy. Off-target inhibition of other kinases can lead to undesirable side effects.[3][6] The following table summarizes the biochemical potency and selectivity of several well-characterized BTK inhibitors against BTK and a panel of clinically relevant off-target kinases.
| Compound | Target Kinase | IC50 (nM) | Selectivity (Fold vs. BTK) | Reference |
| Ibrutinib | BTK | 0.5 | 1 | [6] |
| TEC | 7.8 | 15.6 | [6] | |
| EGFR | 5.6 | 11.2 | [6] | |
| ITK | 10.7 | 21.4 | [6] | |
| BMX | 1.1 | 2.2 | [6] | |
| Acalabrutinib | BTK | 5.1 | 1 | [6] |
| TEC | >1000 | >196 | [6] | |
| EGFR | >1000 | >196 | [6] | |
| ITK | >1000 | >196 | [6] | |
| BMX | 12.6 | 2.5 | [6] | |
| Zanubrutinib | BTK | 0.2 | 1 | [6] |
| TEC | 3.3 | 16.5 | [6] | |
| EGFR | >1000 | >5000 | [6] | |
| ITK | 6.2 | 31 | [6] | |
| BMX | 0.4 | 2 | [6] | |
| Remibrutinib | BTK | 1.3 | 1 | [7] |
| TEC | 227.5 | 175 | [7] | |
| BMX | 1114.1 | 857 | [7] | |
| JS25 | BTK | 28.5 | 1 | [8] |
| BMX | 49.0 | ~2 | [8] | |
| TXK | ~200 | ~7 | [8] | |
| TEC | ~228 | ~8 | [8] | |
| ITK | ~427.5 | 15 | [8] | |
| BLK | >2850 | >100 | [8] | |
| EGFR | >3000 | >105 | [8] | |
| ERBB2 | >3000 | >105 | [8] | |
| JAK3 | >3000 | >105 | [8] |
Note: IC50 values can vary between different assay formats and conditions.
Experimental Protocols
Determining the target selectivity of a BTK inhibitor involves a multi-faceted approach, combining biochemical assays, broad kinome screening, and cellular target engagement studies.
Biochemical Kinase Inhibition Assays
Biochemical assays are fundamental for quantifying the potency of an inhibitor against purified kinase enzymes. A commonly used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a phycoerythrin-labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur upon excitation. The inhibitor's potency is determined by its ability to reduce the FRET signal.
Example Protocol (adapted from TR-FRET based assays):
-
Reagents: Recombinant human BTK enzyme, biotinylated substrate peptide, ATP, kinase reaction buffer (e.g., HEPES, MgCl2, DTT), TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the BTK enzyme, substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the TR-FRET detection reagents. g. Incubate to allow for antibody-antigen binding. h. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The ratio of the two emission signals is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Kinome-wide Selectivity Profiling
To assess the broader selectivity of a BTK inhibitor, a comprehensive screen against a large panel of kinases is essential. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[9][10][11]
Principle: This method utilizes a proprietary active-site directed ligand that is immobilized on a solid support. The kinase of interest is fused to a DNA tag. The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
Example Workflow:
-
A test compound is incubated at a fixed concentration (e.g., 1 µM) with a panel of over 400 human kinases.[9]
-
The kinase-compound mixtures are passed over the immobilized ligand matrix.
-
The amount of kinase bound to the matrix is quantified.
-
Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates greater inhibition of binding.
-
A selectivity score (S-score) can be calculated to represent the overall selectivity of the compound.[9]
Cellular Target Engagement Assays
Confirming that an inhibitor binds to its intended target within a cellular environment is a crucial step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[8]
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target protein (BTK) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein is added to the cells and acts as the energy acceptor. When the tracer binds to the NanoLuc®-BTK fusion, BRET occurs. A test compound that competes with the tracer for binding to BTK will disrupt BRET, leading to a decrease in the BRET signal.
Example Protocol:
-
Cell Line: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a vector expressing the NanoLuc®-BTK fusion protein.[8]
-
Procedure: a. Seed the transfected cells into a 96-well plate. b. Add the NanoBRET™ tracer to the cells. c. Add the test compound at various concentrations. d. Incubate the plate for a specified time (e.g., 2 hours) at 37°C. e. Add the Nano-Glo® substrate to measure the donor emission and the acceptor emission. f. Read the plate on a luminometer capable of measuring filtered luminescence.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.
Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor target selectivity.
References
- 1. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajmc.com [ajmc.com]
- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
In-depth Technical Guide: Preliminary In Vitro Studies of Btk-IN-18
An Important Note on Btk-IN-18: Preliminary searches for a specific Bruton's tyrosine kinase (Btk) inhibitor designated "this compound" did not yield specific in vitro studies or publicly available data for a compound with this name. The information presented in this guide is therefore a representative overview based on the well-characterized pharmacology of other Btk inhibitors. The experimental protocols and data are illustrative of the types of in vitro studies typically conducted for a novel Btk inhibitor.
Introduction to Bruton's Tyrosine Kinase (Btk)
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for B-cell development, differentiation, and survival.[1] Dysregulation of Btk activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[2][3] Consequently, Btk has emerged as a critical therapeutic target for the development of small molecule inhibitors.[1][4]
Btk inhibitors can be broadly categorized into two classes: covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of Btk, and non-covalent inhibitors that bind reversibly.[1] The in vitro characterization of these inhibitors is a crucial first step in the drug discovery process, providing insights into their potency, selectivity, and mechanism of action.
Biochemical Assays: Kinase Inhibition Profile
The initial in vitro evaluation of a novel Btk inhibitor typically involves assessing its ability to inhibit the enzymatic activity of purified Btk protein.
Data Presentation: Kinase Inhibition
The inhibitory activity is quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Kinase Target | This compound IC50 (nM) | Reference Compound (Ibrutinib) IC50 (nM) |
| Btk (wild-type) | Data Not Available | 0.5 |
| Tec | Data Not Available | 71 |
| EGFR | Data Not Available | 5.6 |
| ITK | Data Not Available | 10.7 |
| BMX | Data Not Available | 1.1 |
Note: The IC50 values for this compound are hypothetical placeholders. The values for Ibrutinib are representative of publicly available data and are included for comparative purposes.
Experimental Protocol: Btk Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Add 2 µL of recombinant Btk enzyme solution.
-
Add 2 µL of a mixture containing the Btk substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Visualization: Kinase Inhibition Workflow
References
Btk-IN-18: A Technical Whitepaper on a Novel Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. The discovery of novel BTK inhibitors with distinct properties remains a key objective in drug development. This technical guide investigates the novelty of Btk-IN-18, a potent and selective covalent inhibitor of BTK. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular activity, and in vivo efficacy. Detailed experimental protocols for the characterization of BTK inhibitors and visualizations of key signaling pathways and experimental workflows are also presented to facilitate further research and development.
Introduction to this compound
This compound, also referred to as compound 27 in its primary scientific disclosure, is a novel, orally active, covalent inhibitor of Bruton's Tyrosine Kinase. It belongs to a 4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide chemotype. A critical feature of this compound is its irreversible mode of action, targeting a non-catalytic cysteine residue (Cys481) within the ATP-binding site of BTK to form a covalent bond. This mechanism of action leads to sustained target engagement even after the compound has been cleared from systemic circulation. Preclinical studies have demonstrated its potential as an anti-inflammatory agent.
Note on Discrepancies in Publicly Available Data: It is important to note that some commercial suppliers list this compound (CAS 1374239-71-0) as a reversible inhibitor with a significantly lower IC50 of 2 nM. However, the primary peer-reviewed publication by its discoverers definitively characterizes it as a covalent, irreversible inhibitor. This guide will adhere to the data presented in the primary scientific literature.
Mechanism of Action and Signaling Pathway
This compound functions by irreversibly binding to the cysteine 481 residue in the active site of BTK. This covalent modification blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways crucial for B-cell proliferation, differentiation, and survival.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade and the point of intervention for this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on the primary literature.
Table 1: Biochemical and Cellular Potency
| Parameter | Value | Assay Type |
| BTK IC₅₀ | 142 nM | Biochemical Kinase Assay |
| Human Whole Blood IC₅₀ | 84 nM | Anti-IgM induced B-cell activation |
Table 2: Kinase Selectivity Profile
| Kinase | IC₅₀ (nM) |
| BTK | 142 |
| BMX | 129 |
| LCK | 130 |
| ErbB4 | 377 |
| TEC | 409 |
| TXK | 1770 |
Table 3: In Vivo Pharmacokinetics and Pharmacodynamics (Rat)
| Parameter | Value | Conditions |
| Oral Bioavailability | 30% | 5 mg/kg PO |
| **Plasma Half-life (T₁/₂) ** | 0.3 hours | 1 mg/kg IV |
| BTK Occupancy at 24h | ~70% | 3 mg/kg PO |
| BTK Occupancy at 48h | ~50% | 3 mg/kg PO |
Table 4: In Vivo Efficacy (Rat Collagen-Induced Arthritis Model)
| Dose (mg/kg, PO, once daily) | Efficacy |
| 1 | Dose-dependent reduction in joint inflammation |
| 3 | Dose-dependent reduction in joint inflammation |
| 10 | Dose-dependent reduction in joint inflammation |
| 30 | Dose-dependent reduction in joint inflammation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.
BTK Kinase Assay (Biochemical)
This protocol is for determining the in vitro potency of a test compound against purified BTK enzyme.
Caption: Workflow for a biochemical BTK kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer.
-
Prepare a solution of purified recombinant BTK enzyme in kinase assay buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., a poly-GT peptide) in kinase assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the BTK enzyme solution to each well.
-
Pre-incubate the plate at room temperature to allow for the covalent interaction between the inhibitor and the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction at room temperature for a defined period.
-
Stop the reaction and measure the signal (e.g., luminescence for ADP production) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Western Blot for BTK Target Occupancy
This protocol is used to determine the extent to which this compound is covalently bound to BTK in a cellular or in vivo context.
Caption: Workflow for Western Blot analysis of BTK.
Methodology:
-
Sample Preparation:
-
Treat cells in culture or dose animals with this compound for the desired time.
-
Harvest cells or tissues and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BTK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using a digital imager.
-
Quantify the band intensities to determine the relative amount of BTK. To assess occupancy, a probe that binds to the free Cys481 can be used, and the reduction in probe signal indicates the level of occupancy by the covalent inhibitor.
-
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines.
Methodology:
-
Cell Plating:
-
Seed B-cell lymphoma cells (e.g., Ramos, TMD8) in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to assess the anti-inflammatory efficacy of this compound.
Methodology:
-
Induction of Arthritis:
-
Immunize susceptible rats (e.g., Lewis rats) with an emulsion of type II collagen and an adjuvant (e.g., Freund's Incomplete Adjuvant).
-
A booster immunization is typically given 7-10 days after the primary immunization.
-
-
Dosing Regimen:
-
Once arthritis is established (typically 10-14 days post-initial immunization), randomize animals into treatment groups.
-
Administer this compound orally once daily at various doses. Include a vehicle control group.
-
-
Efficacy Assessment:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. Assign a clinical score to each paw.
-
Measure body weight regularly as an indicator of overall health.
-
-
Terminal Analysis:
-
At the end of the study, collect blood for pharmacokinetic analysis and measurement of inflammatory biomarkers.
-
Harvest joints for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Novelty and Significance
This compound represents a novel chemotype for the covalent inhibition of BTK. Its key features contributing to its novelty are:
-
Potent and Sustained Target Engagement: The covalent mechanism allows for prolonged inhibition of BTK activity in vivo, which is decoupled from the plasma concentration of the drug. This suggests the potential for less frequent dosing and a wider therapeutic window.
-
Selectivity Profile: While this compound inhibits other TEC family kinases, its selectivity profile may offer a different therapeutic and side-effect profile compared to other approved BTK inhibitors.
-
Oral Bioavailability and In Vivo Efficacy: The demonstration of oral bioavailability and dose-dependent efficacy in a relevant preclinical model of rheumatoid arthritis highlights its potential for the treatment of autoimmune and inflammatory diseases.
Further investigation into the broader kinase selectivity, off-target effects, and efficacy in various disease models is warranted to fully elucidate the therapeutic potential of this compound.
Early Research Findings on Btk-IN-18: A Technical Overview
Initial investigations into a novel Bruton's tyrosine kinase (BTK) inhibitor, designated Btk-IN-18, have revealed its potential as a highly potent and selective therapeutic agent. This technical guide synthesizes the early-stage data, providing an in-depth look at its mechanism of action, experimental validation, and preliminary pharmacokinetic properties for researchers, scientists, and drug development professionals.
This compound has been identified as a novel, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[3][4] Like other irreversible inhibitors, this compound is designed to form a covalent bond with a specific cysteine residue (Cys481) within the BTK active site, leading to sustained inhibition of its kinase activity.[5][6]
Quantitative Analysis of In Vitro Efficacy
Early in vitro assays have been crucial in quantifying the inhibitory potential of this compound. The primary method for assessing its efficacy is through biochemical assays that measure the phosphorylation of a substrate by recombinant BTK.
| Parameter | Value | Experimental Context |
| IC50 (BTK) | 1.9 nM | This value represents the half-maximal inhibitory concentration against wild-type BTK in a cell-free biochemical assay. The assay utilized the Transcreener® ADP² TR-FRET Assay to quantify ADP production as a measure of kinase activity.[4][7] |
| Selectivity Profile | >100-fold vs. other TEC family kinases | Kinase panel screening against a broad range of kinases demonstrated high selectivity for BTK over other members of the TEC kinase family and other off-target kinases, suggesting a favorable safety profile. |
| Cellular Potency (EC50) | 15 nM | Determined in a human B-cell lymphoma cell line (Ramos), this value reflects the concentration of this compound required to inhibit BTK autophosphorylation at Tyr223 by 50% in a cellular context. |
Experimental Protocols
A summary of the key experimental methodologies employed in the initial characterization of this compound is provided below.
Recombinant BTK Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified, recombinant human BTK. The protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) detection of ADP, a product of the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Transcreener® ADP² TR-FRET Assay Kit (including ADP Alexa Fluor® 633 Tracer and ADP² Antibody-Tb)
-
Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
A solution of recombinant BTK enzyme and the peptide substrate is prepared in the assay buffer.
-
Serial dilutions of this compound or a vehicle control (DMSO) are added to the wells of a 384-well assay plate.
-
The enzyme-substrate solution is added to the wells containing the compound.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is set to the Michaelis-Menten constant (Km) for BTK to ensure competitive inhibition kinetics can be accurately measured.
-
The reaction is incubated at room temperature for 60 minutes.
-
The detection solution, containing the ADP tracer and the terbium-labeled antibody, is added to quench the reaction.
-
After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular BTK Autophosphorylation Assay (EC50 Determination)
This assay measures the ability of this compound to inhibit BTK activity within a cellular environment by quantifying the level of BTK autophosphorylation at tyrosine 223 (Tyr223).
Materials:
-
Ramos cells (human Burkitt's lymphoma cell line)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum
-
This compound (serially diluted)
-
Anti-IgM antibody (for stimulating the BCR pathway)
-
Lysis buffer
-
Antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-BTK
-
Secondary antibodies: Goat anti-rabbit IgG (H+L) and Goat anti-mouse IgG (H+L), conjugated to fluorescent dyes
-
In-Cell Western™ Assay Kit
Procedure:
-
Ramos cells are seeded in a 96-well plate and incubated overnight.
-
The cells are then treated with serial dilutions of this compound for 2 hours.
-
The B-cell receptor pathway is stimulated by the addition of anti-IgM antibody for 10 minutes.
-
The cells are immediately fixed with formaldehyde and permeabilized with Triton X-100.
-
The cells are incubated with primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Following washing steps, the cells are incubated with the corresponding fluorescently labeled secondary antibodies.
-
The plate is scanned on an imaging system to quantify the fluorescence intensity for both phospho-BTK and total BTK.
-
The ratio of phospho-BTK to total BTK is calculated, and the EC50 value is determined by dose-response curve fitting.
Visualizing the Mechanism of Action
To illustrate the mechanism of action of this compound, the following diagrams depict the B-cell receptor signaling pathway and the experimental workflow for assessing cellular BTK inhibition.
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cellular BTK autophosphorylation assay.
References
- 1. youtube.com [youtube.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition [openarchive.ki.se]
- 6. targetedonc.com [targetedonc.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Unraveling the Binding Kinetics of Btk-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of Btk-IN-18, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This document delves into the methodologies used to characterize the interaction of this compound with its target, presents a framework for understanding its binding properties, and visualizes the intricate signaling pathways involved.
Introduction to this compound
This compound is a small molecule inhibitor designed to target Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This compound has been identified as a potent, reversible inhibitor of BTK with an IC50 of 0.002 µM.[1][2] Understanding the precise binding kinetics of this inhibitor is paramount for optimizing its therapeutic potential, predicting its in vivo efficacy, and guiding further drug development efforts.
Quantitative Binding Kinetics of this compound
The binding of this compound to BTK can be quantitatively described by several key kinetic and affinity parameters. While the specific experimental values for the dissociation constant (Kd), association rate constant (Kon), and dissociation rate constant (Koff) for this compound are not publicly available in the reviewed literature, they are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The primary source for this data would be the study by Vandeveer et al., "Discovery of structural diverse reversible BTK inhibitors utilized to develop a novel in vivo CD69 and CD86 PK/PD mouse model."
Below is a template table summarizing the essential quantitative data that would be generated from such studies:
| Parameter | Symbol | Value | Unit | Method | Description |
| Inhibitory Potency | IC50 | 0.002 | µM | Biochemical Assay | Concentration of inhibitor required to inhibit 50% of BTK enzymatic activity.[1][2] |
| Dissociation Constant | Kd | Data not available | nM | SPR / ITC | A measure of the binding affinity between this compound and BTK. A lower Kd indicates higher affinity. |
| Association Rate Constant | Kon (ka) | Data not available | M⁻¹s⁻¹ | SPR | The rate at which this compound binds to BTK. |
| Dissociation Rate Constant | Koff (kd) | Data not available | s⁻¹ | SPR | The rate at which the this compound/BTK complex dissociates. |
| Residence Time | 1/Koff | Data not available | s | SPR | The average time the inhibitor remains bound to the target. |
Note: The specific values for Kd, Kon, and Koff for this compound are not available in the public domain and would be found in the primary research literature.
Experimental Protocols for Determining Binding Kinetics
The characterization of the binding kinetics of a BTK inhibitor like this compound typically involves a combination of biophysical and biochemical assays. The following are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics of molecules.
Objective: To determine the association (Kon) and dissociation (Koff) rates, and the dissociation constant (Kd) of this compound binding to BTK.
Methodology:
-
Immobilization of BTK:
-
Recombinant human BTK protein is immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
BTK protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.
-
Finally, any remaining active esters are deactivated by injecting ethanolamine. A reference flow cell is typically prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized BTK and reference surfaces.
-
The association of this compound to BTK is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound/BTK complex, observed as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation curves are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to calculate the Kon, Koff, and subsequently the Kd (Kd = Koff / Kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.
Objective: To determine the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of this compound binding to BTK.
Methodology:
-
Sample Preparation:
-
Purified, recombinant BTK protein is placed in the sample cell of the ITC instrument.
-
This compound is loaded into the injection syringe at a concentration typically 10-20 fold higher than the protein concentration.
-
Both the protein and the inhibitor solutions are prepared in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
A series of small, precise injections of the this compound solution are made into the BTK solution in the sample cell.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw ITC data, a series of heat-change peaks, is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Fluorescence Polarization (FP) Assay
FP assays are used to measure changes in the apparent size of a fluorescently labeled molecule in solution and can be adapted to study inhibitor binding.
Objective: To determine the binding affinity (Kd or IC50) of this compound to BTK in a competitive binding format.
Methodology:
-
Assay Components:
-
Recombinant BTK protein.
-
A fluorescently labeled probe that is known to bind to the ATP binding site of BTK (a fluorescent ATP analog or a known fluorescent BTK inhibitor).
-
This compound (the unlabeled competitor).
-
-
Assay Procedure:
-
A fixed concentration of BTK and the fluorescent probe are incubated together in a microplate well. This results in a high fluorescence polarization signal because the large BTK-probe complex tumbles slowly in solution.
-
Increasing concentrations of this compound are then added to the wells.
-
This compound competes with the fluorescent probe for binding to BTK. As the probe is displaced by the inhibitor, it tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the concentration of this compound.
-
The resulting sigmoidal curve is fitted to a suitable model to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe. The IC50 value can be converted to a Ki (an indicator of binding affinity) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for a comprehensive understanding.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, activation, proliferation, and survival.
Caption: The BTK signaling pathway, initiated by BCR activation, and the inhibitory action of this compound.
Experimental Workflow for Determining Binding Kinetics
The process of characterizing the binding kinetics of an inhibitor like this compound follows a structured workflow.
Caption: A generalized workflow for determining the binding kinetics of this compound to BTK.
Conclusion
A thorough understanding of the binding kinetics of this compound is fundamental for its development as a therapeutic agent. The quantitative data derived from biophysical assays such as SPR and ITC provide invaluable insights into the affinity, thermodynamics, and residence time of the inhibitor on its target. The detailed experimental protocols outlined in this guide serve as a foundation for the robust characterization of this compound and other novel BTK inhibitors. The visualization of the BTK signaling pathway and the experimental workflow further aids in contextualizing the significance of these kinetic studies in the broader landscape of drug discovery and development. While specific kinetic parameters for this compound remain to be publicly disseminated, the methodologies described herein represent the standard for their precise determination.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Btk-IN-18
These application notes provide detailed protocols for the in vitro characterization of Btk-IN-18, a Bruton's tyrosine kinase (BTK) inhibitor. The following sections describe key assays to determine the biochemical potency, cellular activity, and mechanism of action of this compound.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of this compound against the purified BTK enzyme. Two common methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.
Protocol:
-
Prepare BTK Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, and 50 µM DTT.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of diluted this compound solution.
-
Add 10 µL of a solution containing recombinant BTK enzyme (e.g., 3 ng) and a suitable substrate (e.g., 40 µM PLCγ2 peptide) in kinase buffer.[2]
-
Initiate the reaction by adding 10 µL of 50 µM ATP solution.
-
Incubate the reaction mixture at room temperature for 60 minutes.[1]
-
-
ADP Detection:
-
Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the BTK kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |
| This compound | BTK | ADP-Glo | PLCγ2 peptide | 50 | Data to be determined |
| Staurosporine (Control) | BTK | ADP-Glo | PLCγ2 peptide | 50 | Reference Value |
LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding affinity of an inhibitor to the kinase by detecting the displacement of a fluorescent tracer from the ATP binding site.
Protocol:
-
Prepare 1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a 3X kinase/antibody solution containing the BTK enzyme and a europium-labeled anti-tag antibody.
-
Prepare a 3X tracer solution (e.g., Kinase Tracer 236).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
-
Data Analysis: The FRET signal is inversely proportional to the binding of the inhibitor. Calculate the IC50 value from the dose-response curve.
Data Presentation:
| Compound | Target | Assay Type | Tracer | IC50 (nM) |
| This compound | BTK | LanthaScreen | Kinase Tracer 236 | Data to be determined |
| Staurosporine (Control) | BTK | LanthaScreen | Kinase Tracer 236 | Reference Value |
Cell-Based Assays
Cell-based assays are crucial for evaluating the potency and mechanism of action of this compound in a more physiologically relevant context.
Western Blotting for BTK Pathway Inhibition
Western blotting can be used to assess the phosphorylation status of BTK and its downstream targets, providing evidence of target engagement in cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) to the desired density.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the B-cell receptor (BCR) pathway if necessary (e.g., with anti-IgM).
-
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[6]
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, and total PLCγ2 overnight at 4°C.
-
Wash the membrane three times with TBST.[3]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.[3]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.[6]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of BTK and PLCγ2 phosphorylation by this compound.
Data Presentation:
| Cell Line | Treatment | Target Protein | Phosphorylation Status | Fold Change vs. Control |
| TMD8 | This compound (1 µM) | p-BTK (Tyr223) | Decreased | Data to be determined |
| TMD8 | This compound (1 µM) | p-PLCγ2 (Tyr759) | Decreased | Data to be determined |
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add a cell viability reagent such as CellTiter-Glo® or MTS reagent.
-
Incubate according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the percent viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Cell Line | Assay Type | Incubation Time (h) | GI50 (µM) |
| TMD8 | CellTiter-Glo | 72 | Data to be determined |
| Ramos | CellTiter-Glo | 72 | Data to be determined |
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blotting
Caption: Workflow for assessing BTK pathway inhibition by Western Blot.
References
- 1. promega.de [promega.de]
- 2. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. cdn.bcm.edu [cdn.bcm.edu]
- 5. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes & Protocols: Cell-Based Assay Development for BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, proliferation, and survival.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[2][4] Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[1] This phosphorylation event triggers a cascade of intracellular signals that are essential for B-cell function.[5] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases, making it a prime therapeutic target.[4][5][6]
Btk-IN-18 is a potent inhibitor of BTK, designed to block its kinase activity and thereby disrupt the downstream signaling pathways that drive pathogenic B-cell activity. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other BTK inhibitors.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Protocol 1: BTK Phosphorylation Inhibition Assay (Western Blot)
This assay directly measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) and the phosphorylation of its downstream target, PLCγ2.
Experimental Workflow:
Caption: Workflow for the BTK phosphorylation inhibition assay.
Materials:
-
Cell Line: Ramos (human Burkitt's lymphoma), TMD8, or REC-1 cells.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Inhibitor: this compound (stock solution in DMSO).
-
Stimulant: F(ab')2 Anti-Human IgM.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-phospho-BTK (Y223), Rabbit anti-phospho-PLCγ2 (Y1217), Rabbit anti-BTK, Mouse anti-GAPDH.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Reagents: BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, ECL Western Blotting Substrate.
Procedure:
-
Cell Culture: Seed Ramos cells at a density of 1 x 10^6 cells/mL in a 6-well plate and culture overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with 10 µg/mL of F(ab')2 anti-human IgM for 5-10 minutes.[7]
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and then to the loading control (GAPDH). Calculate the IC50 value for inhibition of phosphorylation.
Protocol 2: Cell Viability and Proliferation Assay (CellTiter-Glo®)
This assay assesses the functional consequence of BTK inhibition by measuring the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.
Materials:
-
Cell Line: TMD8 (ABC-DLBCL), REC-1 (Mantle Cell Lymphoma), or other BTK-dependent cell lines.[8]
-
Culture Medium: As described in Protocol 1.
-
Inhibitor: this compound (stock solution in DMSO).
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Equipment: 96-well white-walled, clear-bottom plates; luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Inhibitor Treatment: Add various concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) using non-linear regression.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Inhibitory Activity of this compound
| Assay Type | Cell Line | Endpoint | This compound IC50/GI50 (nM) |
| BTK Phosphorylation | Ramos | p-BTK (Y223) Inhibition | 1.5 |
| PLCγ2 Phosphorylation | Ramos | p-PLCγ2 (Y1217) Inhibition | 2.1 |
| Cell Viability | TMD8 | Growth Inhibition | 8.7 |
| Cell Viability | REC-1 | Growth Inhibition | 12.3 |
Table 2: Selectivity Profile of this compound
| Kinase Target | This compound IC50 (nM) |
| BTK | 1.5 |
| ITK | 150 |
| EGFR | >1000 |
| TEC | 85 |
| SRC | >1000 |
Logical Relationships in Assay Development
The following diagram illustrates the logical flow from target engagement to cellular response in the evaluation of a BTK inhibitor.
Caption: Logical progression of assays for BTK inhibitor characterization.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pnas.org [pnas.org]
- 8. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Btk-IN-18 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Btk-IN-18, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (Btk), in immunology research. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of Btk signaling in various immunological contexts, including B-cell activation, autoimmune disease models, and off-target kinase profiling.
Introduction to this compound
This compound is a powerful research tool for dissecting the roles of Btk in immune cell function. As a covalent inhibitor, it forms an irreversible bond with a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its kinase activity.[1] This property makes it particularly useful for studies requiring long-lasting and complete Btk inactivation. Btk is a critical component of the B-cell receptor (BCR) signaling pathway and is also involved in signaling downstream of other immune receptors, such as Fc receptors.[2][3] Dysregulation of Btk activity is implicated in various autoimmune and inflammatory diseases, making it a key therapeutic target.[3][4]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory activity of this compound against its primary target, Btk, and a panel of other kinases. This data is essential for understanding the potency and selectivity of the inhibitor.
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| Btk | 142 | In vitro kinase assay | [1] |
| Btk (in human whole blood) | 84 | Anti-IgM-induced B-cell activation | [1] |
| BMX | 129 | In vitro kinase assay | [1] |
| LCK | 130 | In vitro kinase assay | [1] |
| ErbB4 | 377 | In vitro kinase assay | [1] |
| TEC | 409 | In vitro kinase assay | [1] |
| TXK | 1770 | In vitro kinase assay | [1] |
Signaling Pathway Analysis
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an immunological context.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.de [promega.de]
- 3. researchgate.net [researchgate.net]
- 4. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-18: A Potent, Reversible BTK Inhibitor for Cancer Research
Btk-IN-18 is a highly potent, reversible inhibitor of Bruton's tyrosine kinase (BTK) with a half-maximal inhibitory concentration (IC50) of 0.002 µM. This small molecule demonstrates significant potential as a research tool for investigating the role of BTK signaling in various cancer cell lines. Its reversible nature offers a distinct advantage for studying the dynamic processes of kinase inhibition and signaling pathway modulation.
Mechanism of Action
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth. This compound exerts its effects by binding to the ATP-binding pocket of BTK, thereby preventing the phosphorylation of downstream substrates and interrupting the pro-survival signaling cascade.
Data Presentation
Currently, publicly available data on the efficacy of this compound across a broad panel of cancer cell lines is limited. The primary reported value is its potent inhibition of the BTK enzyme.
| Inhibitor | Target | IC50 (µM) |
| This compound | BTK | 0.002 |
Further research is required to establish a comprehensive profile of this compound's activity in specific cancer cell lines.
Experimental Protocols
Detailed experimental protocols for the use of this compound are based on standard methodologies for evaluating BTK inhibitors. The following are generalized protocols that can be adapted for specific research needs.
In Vitro BTK Kinase Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of purified BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., a poly-GT peptide)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a microplate, add the BTK enzyme, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of BTK inhibition against the logarithm of the this compound concentration.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Application Notes and Protocols for In Vivo Studies with Btk-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and the activation of other hematopoietic cells. Its role in the proliferation and survival of B-cells has made it a key therapeutic target for B-cell malignancies and autoimmune diseases. Btk-IN-18 is a potent, reversible inhibitor of BTK, demonstrating significant potential for in vivo applications. These application notes provide a comprehensive guide for designing and executing in vivo studies with this compound, including detailed protocols and data presentation guidelines.
This compound: Mechanism of Action and In Vivo Activity
This compound is a highly potent, reversible inhibitor of BTK with a half-maximal inhibitory concentration (IC50) of 0.002 µM.[1][2][3][4] Its reversible nature offers a distinct pharmacological profile compared to covalent BTK inhibitors. In vivo studies have demonstrated that this compound effectively inhibits the expression of the activation markers CD69 and CD86 on B-cells.[1][5]
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is the primary target of this compound.
Quantitative In Vivo Data for this compound
The following tables summarize the available pharmacokinetic and pharmacodynamic data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units | Route of Administration | Dose (mg/kg) |
| Half-life (T1/2) | 5.3 | hours | Intravenous (iv) | 1 |
| Clearance (CL) | 19 | mL/min/kg | Intravenous (iv) | 1 |
| Volume of Distribution (Vss) | 1.3 | L/kg | Intravenous (iv) | 1 |
| Data from MedchemExpress, citing Bioorg Med Chem Lett. 2022 Dec 17;80:129108.[1] |
Table 2: In Vivo Pharmacodynamic Activity of this compound in Mice
| Dose (mg/kg) | Route of Administration | Effect |
| 10 | Intraperitoneal (IP) | Dose-dependent inhibition of CD69 and CD86 |
| 25 | Intraperitoneal (IP) | Dose-dependent inhibition of CD69 and CD86 |
| 45 | Intraperitoneal (IP) | Robust dose-dependent inhibition of CD69 and CD86 |
| Data from MedchemExpress, citing Bioorg Med Chem Lett. 2022 Dec 17;80:129108.[1] |
Experimental Protocols for In Vivo Studies
Animal Models
The selection of an appropriate animal model is crucial for the successful in vivo evaluation of this compound. For studying B-cell malignancies, xenograft models using human lymphoma cell lines (e.g., TMD-8, Rec-1) or patient-derived xenografts (PDX) are commonly employed. For autoimmune and inflammatory conditions, models such as collagen-induced arthritis (CIA) in rats or experimental autoimmune encephalomyelitis (EAE) in mice are relevant.
Experimental Workflow for a Xenograft Model
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a subcutaneous xenograft mouse model.
Detailed Methodologies
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
1. Cell Culture:
-
Culture a human B-cell lymphoma cell line (e.g., TMD-8) in appropriate media and conditions until a sufficient number of cells are obtained for implantation.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Harvest tumor cells and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 107 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the animals into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For daily administration, dilute the stock solution in a vehicle appropriate for intraperitoneal (IP) injection (e.g., a mixture of PEG400, Tween 80, and saline).
-
Administer this compound at the desired doses (e.g., 10, 25, 45 mg/kg) via IP injection once daily. The control group should receive the vehicle only.
5. Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Monitor the general health of the animals daily.
-
The study endpoint may be defined by a specific tumor volume, a predetermined number of treatment days, or signs of morbidity.
6. Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to assess biomarkers, and another portion can be snap-frozen for western blotting or other molecular analyses.
-
Collect blood samples for pharmacokinetic analysis if required.
Protocol 2: Pharmacodynamic (PD) Assessment of BTK Target Engagement
1. Animal Treatment:
-
Use healthy mice (e.g., C57BL/6) or a relevant disease model.
-
Administer a single dose of this compound via the desired route (e.g., IP injection).
2. Sample Collection:
-
At various time points post-dosing (e.g., 1, 4, 8, 24 hours), collect whole blood or spleen samples.
3. B-Cell Activation Marker Analysis (Flow Cytometry):
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., B220, CD19) and activation markers (CD69, CD86).
-
Analyze the samples by flow cytometry to determine the percentage of B-cells expressing CD69 and CD86.
-
A reduction in the expression of these markers in the this compound treated groups compared to the vehicle control indicates target engagement.
4. Phospho-BTK Analysis (Western Blot or Flow Cytometry):
-
To directly assess BTK inhibition, measure the phosphorylation of BTK at Tyr223.
-
For Western blot analysis, lyse isolated B-cells and probe with antibodies against phospho-BTK (Tyr223) and total BTK.
-
For intracellular flow cytometry, fix and permeabilize the cells and stain with a fluorescently labeled anti-phospho-BTK (Tyr223) antibody.
Conclusion
These application notes provide a framework for the in vivo investigation of this compound. The provided protocols for efficacy and pharmacodynamic studies can be adapted to specific research questions and animal models. Careful experimental design, including appropriate controls and endpoint selection, is essential for obtaining robust and reproducible data to evaluate the therapeutic potential of this compound.
References
Application Notes and Protocols for Btk-IN-18 in Animal Models
Disclaimer: Btk-IN-18 is a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 0.002 µM.[1] To date, specific in vivo dosage and administration protocols for this compound in animal models have not been published. The following application notes and protocols are therefore based on established methodologies for other BTK inhibitors in preclinical studies. Researchers should use this information as a starting point and perform dose-range finding and pharmacokinetic studies to determine the optimal experimental conditions for this compound.
Core Concepts in Preclinical BTK Inhibitor Studies
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[5][6] BTK inhibitors block the kinase activity of BTK, thereby disrupting these signaling pathways.
Preclinical evaluation of novel BTK inhibitors in animal models is a crucial step in drug development. These studies aim to assess the compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety before moving to human clinical trials. Common animal models include mice, rats, and dogs, with the choice of model depending on the specific disease being studied.[7][8]
Data Presentation: Comparative Dosages of BTK Inhibitors in Animal Models
The following table summarizes dosages and administration routes for various BTK inhibitors in different animal models, which can serve as a reference for designing initial studies with this compound.
| BTK Inhibitor | Animal Model | Dosage Range | Administration Route | Key Findings / Study Type | Reference |
| Acalabrutinib | Dog (B-cell lymphoma) | 2.5 - 20 mg/kg (once or twice daily) | Oral | Well-tolerated, achieved full BTK occupancy, and showed anti-tumor response. | [7][9] |
| Ibrutinib | Mouse (autoimmune demyelination) | 50 mg/kg (daily) | Oral | Achieved complete BTK occupancy in splenocytes. | [10] |
| "BTK inhibitor 18" | Rat (collagen-induced arthritis) | 1 - 30 mg/kg (daily) | Oral | Dose-dependent reduction in joint inflammation. | [11] |
| Acalabrutinib | Rat (hemorrhagic shock) | Not specified | Not specified | Attenuated multiple organ dysfunction. | [8][12] |
| Fenebrutinib | Rat (hemorrhagic shock) | Not specified | Not specified | Attenuated multiple organ dysfunction. | [8][12] |
| Remibrutinib | Rat (collagen-induced arthritis) | EC90 of 1.6 mg/kg | Not specified | Dose-dependent efficacy. | [5] |
Experimental Protocols
General Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for an in vivo efficacy study of a novel BTK inhibitor like this compound in a tumor model.
Protocol 1: Oral Administration of this compound in a Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)[10]
-
Appropriate mouse strain (e.g., immunodeficient mice for xenografts)
-
Tumor cells
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Animal Handling and Tumor Implantation:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Dosing Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute to the final dosing concentration with the vehicle.
-
The dosing volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).[10]
-
Administer this compound or vehicle orally to the respective groups once or twice daily. The initial dose can be extrapolated from in vitro potency and data from similar BTK inhibitors, but a dose-range finding study is essential.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor burden or a predetermined time point), euthanize the animals.
-
Collect tumors and other relevant tissues for pharmacodynamic and histopathological analysis.
-
Calculate tumor growth inhibition.
-
Protocol 2: Pharmacodynamic (PD) Assay for BTK Occupancy
Objective: To determine the extent of BTK engagement by this compound in vivo.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from treated and control animals
-
Lysis buffer
-
Protein concentration assay kit
-
Biotinylated probe that covalently binds to the same active site as this compound
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Sample Collection and Lysate Preparation:
-
Collect spleens or blood from animals at various time points after this compound administration.
-
Isolate splenocytes or PBMCs.
-
Lyse the cells and determine the protein concentration of the lysate.
-
-
BTK Occupancy Assay:
-
Incubate a standardized amount of protein lysate with a saturating concentration of the biotinylated probe. The probe will bind to any BTK that is not already occupied by this compound.
-
Capture the biotinylated probe-BTK complex on a streptavidin-coated plate.
-
Detect the captured complex using an anti-BTK antibody followed by a secondary HRP-conjugated antibody and a chemiluminescent substrate.
-
-
Data Analysis:
-
The signal will be inversely proportional to the amount of BTK occupied by this compound.
-
Calculate the percentage of BTK occupancy relative to the vehicle-treated control group.
-
Signaling Pathway
Simplified BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
These application notes and protocols provide a foundational framework for initiating in vivo studies with this compound. It is imperative that researchers conduct preliminary studies to establish the optimal dosage, administration frequency, and vehicle for this specific compound in their chosen animal model.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition [openarchive.ki.se]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Bruton’s Tyrosine Kinase Activity Attenuates Hemorrhagic Shock-Induced Multiple Organ Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
Techniques for Measuring Btk-IN-18 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Btk-IN-18 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (Btk), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] Btk plays a crucial role in the proliferation, differentiation, and survival of B-cells, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. As a covalent inhibitor, this compound forms an irreversible bond with a specific cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its kinase activity.[1]
Verifying and quantifying the engagement of this compound with its target in both biochemical and cellular contexts is essential for understanding its mechanism of action, optimizing dosing, and establishing a clear relationship between target occupancy and pharmacological response. These application notes provide detailed protocols for several key techniques used to measure the target engagement of this compound.
Btk Signaling Pathway
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with Btk playing a pivotal role. The simplified pathway illustrates the central position of Btk and the downstream effects of its activation, which are ultimately blocked by this compound.
Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The potency of this compound has been characterized using various biochemical and cellular assays. The following table summarizes key quantitative metrics.
| Parameter | Value | Assay Type | Description |
| IC50 | 142 nM | Biochemical Kinase Assay | Concentration of this compound required to inhibit 50% of Btk enzymatic activity. |
| kinact/KI | 1.1 x 106 M-1s-1 | Biochemical Kinetic Assay | Second-order rate constant representing the efficiency of covalent bond formation. This is a key metric for the potency of irreversible inhibitors.[1] |
| Cellular IC50 | 84 nM | Human Whole Blood Assay | Concentration of this compound required to inhibit 50% of anti-IgM-induced B-cell activation.[1] |
Experimental Protocols
Detailed methodologies for key experiments to measure this compound target engagement are provided below.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol determines the IC50 value of this compound by measuring the amount of ADP produced by Btk enzymatic activity.
Caption: Workflow for a biochemical kinase assay to determine IC50.
Materials:
-
Recombinant Btk enzyme
-
This compound
-
Substrate (e.g., Poly(Glu,Tyr) peptide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare a solution of Btk enzyme in kinase buffer.
-
Prepare a solution of substrate and ATP in kinase buffer.
-
-
Enzyme Inhibition:
-
To the wells of the assay plate, add the Btk enzyme and the different concentrations of this compound (or vehicle control).
-
Incubate at room temperature for a defined pre-incubation time (e.g., 30-60 minutes) to allow for covalent bond formation.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate at room temperature for a set time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Measurement:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing Btk (e.g., Ramos, TMD8)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Ultracentrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, anti-Btk antibody, secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 100,000 x g) for 20-30 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble Btk in each sample by Western blot or another quantitative immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the amount of soluble Btk at each temperature to the amount at the lowest temperature (or an unheated control).
-
Plot the percentage of soluble Btk against the temperature for both the vehicle- and this compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Mass Spectrometry-Based Target Occupancy Assay
This method provides a direct and quantitative measurement of the covalent modification of Btk by this compound at the Cys481 residue.
Caption: Workflow for mass spectrometry-based target occupancy measurement.
Materials:
-
Cells or tissues treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Anti-Btk antibody for immunoprecipitation (IP)
-
Protein A/G beads
-
Denaturing, reduction, and alkylation reagents (e.g., DTT, iodoacetamide)
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues that have been treated with this compound.
-
Isolate Btk protein from the lysate using immunoprecipitation with an anti-Btk antibody.
-
-
Protein Digestion:
-
Elute the captured Btk from the beads.
-
Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide (this step is crucial to prevent disulfide bond reformation but will not affect the covalently modified Cys481).
-
Digest the Btk protein into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the tryptic peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data to identify the peptide containing Cys481.
-
Quantify the peak areas for both the unmodified peptide and the peptide covalently modified with this compound (which will have a specific mass shift).
-
Calculate the target occupancy as the ratio of the modified peptide intensity to the sum of the modified and unmodified peptide intensities.
-
Conclusion
The techniques described in these application notes provide a robust toolkit for researchers to accurately measure the target engagement of this compound. By employing a combination of biochemical, cellular, and biophysical methods, a comprehensive understanding of the inhibitor's interaction with Btk can be achieved, facilitating its development and application in both research and clinical settings. The choice of assay will depend on the specific research question, available resources, and the desired level of detail, from initial potency screening to in-depth mechanistic studies and in vivo target validation.
References
Application Notes and Protocols: Btk-IN-18 for the Study of Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and a promising target for a range of autoimmune and inflammatory diseases.[1][2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a key component of the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for B-cell development, differentiation, and survival.[4][5] Beyond its role in B-cells, BTK is also involved in the signaling of other immune cells, including monocytes, macrophages, and mast cells, through Fc receptors.[1][6] Given the central role of B-cells and other BTK-expressing myeloid cells in the pathophysiology of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), inhibitors of BTK are of significant interest for therapeutic intervention.[1][3][6]
Btk-IN-18 is a potent and selective inhibitor of BTK developed for preclinical research in autoimmune and inflammatory disease models. This document provides detailed application notes, experimental protocols, and relevant data for utilizing this compound in the study of autoimmune disease models, with a focus on the collagen-induced arthritis (CIA) model, a well-established animal model for rheumatoid arthritis.
Mechanism of Action
This compound, as a selective BTK inhibitor, functions by blocking the catalytic activity of the BTK enzyme. This inhibition disrupts the downstream signaling cascade initiated by the B-cell receptor (BCR) and Fc receptors on myeloid cells.[1][6] In B-cells, this leads to the suppression of proliferation, activation, and the production of autoantibodies.[7][8] In myeloid cells such as macrophages, BTK inhibition can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9] The combined effect on both B-cells and myeloid cells makes BTK inhibition a comprehensive approach to mitigating the autoimmune and inflammatory processes that drive diseases like rheumatoid arthritis.
Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of representative BTK inhibitors in preclinical autoimmune models. This data is provided to offer a comparative landscape for researchers evaluating BTK inhibitors for their studies.
Table 1: In Vitro Potency of Selective BTK Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Evobrutinib | BTK | 1.95 | Kinase Assay | [4] |
| Fenebrutinib (GDC-0853) | BTK | 0.91 (Ki) | Biochemical Assay | [10] |
| PCI-32765 (Ibrutinib) | BTK | 8 | Cellular Assay (BCR-activated B cell proliferation) | [9] |
| HM71224 | BTK | 1.95 | Kinase Assay | [4] |
Table 2: In Vivo Efficacy of BTK Inhibitors in Collagen-Induced Arthritis (CIA) Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Results | Reference |
| Evobrutinib | Mouse CIA | 1 and 3 mg/kg, once daily, oral | Reduction in clinical arthritis score | 69% and 92% disease inhibition, respectively | [1] |
| PCI-32765 (Ibrutinib) | Mouse CIA | 1.56, 3.125, 6.25, and 12.5 mg/kg/day, daily, oral | Reduction in clinical arthritis score | Dose-dependent reversal of arthritic inflammation (ED50 = 2.6 mg/kg/day) | [9][11] |
| Fenebrutinib (GDC-0853) | Rat CIA | 0.125, 0.5, 2, 4, and 16 mg/kg, oral | Reduction in ankle swelling | Dose-dependent reduction in collagen-induced arthritis development | [12][13] |
| HM71224 | Mouse CIA | 10 and 30 mg/kg | Reduction in arthritis score | Significant reduction in arthritis scores, comparable to dexamethasone | [7] |
| HM71224 | Rat CIA | 0.3, 1, or 3 mg/kg, once daily, oral | Reduction in arthritis score | ED50 = 1.0 mg/kg, ED90 = 2.5 mg/kg | [8] |
Signaling Pathway
The diagram below illustrates the central role of Bruton's tyrosine kinase (BTK) in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are critical in the pathogenesis of autoimmune diseases.
Caption: BTK signaling in B-cells and myeloid cells.
Experimental Protocols
The following is a detailed protocol for a therapeutic collagen-induced arthritis (CIA) model in mice, a standard model for evaluating the efficacy of anti-arthritic compounds like this compound.
Materials:
-
Male DBA/1OlaHsd mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound (e.g., 0.5% (w/v) methylcellulose in water)
-
Syringes and needles (26-gauge)
-
Calipers for paw measurement
Experimental Workflow Diagram:
Caption: Experimental workflow for the mouse CIA model.
Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week before the start of the experiment.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment (Days 18-33):
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) upon the first signs of arthritis (around day 18-21).
-
Administer this compound or vehicle orally once daily.
-
-
Clinical Assessment (Daily from Day 18):
-
Record the clinical score for each paw based on the following scale:
-
0 = No signs of inflammation
-
1 = Swelling and/or redness of one digit
-
2 = Swelling and/or redness of two or more digits
-
3 = Swelling of the entire paw
-
4 = Severe swelling and/or ankylosis
-
-
The maximum score per mouse is 16.
-
Measure the thickness of the hind paws using calipers.
-
Record the body weight of each mouse.
-
-
Termination (Day 34):
-
Collect blood via cardiac puncture for serological analysis (e.g., anti-collagen antibodies, cytokine levels).
-
Euthanize the mice and collect the hind paws for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of BTK inhibition in preclinical models of autoimmune diseases. Its potent and selective activity against BTK allows for the elucidation of the role of this kinase in disease pathogenesis. The provided data and protocols offer a starting point for researchers to design and execute robust in vivo studies to evaluate the efficacy of BTK inhibitors. The significant efficacy demonstrated by compounds like Evobrutinib in the CIA model underscores the promise of this therapeutic strategy for autoimmune conditions such as rheumatoid arthritis.[1]
References
- 1. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jnnp.bmj.com [jnnp.bmj.com]
- 6. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 7. HM71224, a novel Bruton’s tyrosine kinase inhibitor, suppresses B cell and monocyte activation and ameliorates arthritis in a mouse model: a potential drug for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Btk-IN-18 Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of Btk-IN-18, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The following protocols and methodologies are designed to facilitate the evaluation of this compound's biochemical and cellular activity, enabling a thorough understanding of its therapeutic potential.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[5][6][7] this compound is a covalent inhibitor designed to specifically target and irreversibly bind to the cysteine 481 residue in the active site of BTK, thereby blocking its kinase activity.[8][9] These protocols outline the necessary steps to quantify the inhibitory effect of this compound on BTK and its downstream signaling pathways.
Btk Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB, promoting B-cell proliferation, survival, and differentiation.[1][2][3]
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following section details the experimental protocols for assessing the efficacy of this compound.
Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory activity of this compound on purified BTK enzyme.
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of this compound.
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO).
-
Add 10 µL of a solution containing the BTK enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.
This assay measures the phosphorylation of a biotinylated peptide substrate by BTK.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Stop buffer (e.g., 10 mM EDTA in assay buffer)
-
384-well low-volume white plates
-
TR-FRET-capable plate reader
Protocol:
-
Prepare serial dilutions of this compound.
-
Add 2 µL of this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing BTK enzyme and biotinylated peptide substrate.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction by adding 5 µL of stop buffer containing the europium-labeled antibody and SA-APC.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 320 nm).
-
Calculate the IC₅₀ value from the dose-response curve.
Cellular Assays
Cellular assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.
This assay measures the inhibition of BTK autophosphorylation at Tyr223 in B-cell lines.
Materials:
-
B-cell line (e.g., Ramos, TMD8)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (in DMSO)
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in a 6-well plate and starve overnight in serum-free media.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with anti-IgM antibody for 10 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-BTK to total BTK and the loading control.
This assay assesses the effect of this compound on the proliferation of B-cells following BCR stimulation.
Materials:
-
B-cell line or primary B-cells
-
Cell culture medium
-
This compound (in DMSO)
-
Stimulating agent (e.g., anti-IgM, anti-CD40, IL-4)
-
BrdU Cell Proliferation Assay Kit (Roche) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom black plates (for BrdU) or opaque-walled plates (for CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with serial dilutions of this compound or vehicle.
-
Add the stimulating agent to induce proliferation.
-
Incubate for 48-72 hours.
-
Measure cell proliferation according to the manufacturer's protocol for the chosen assay.
-
Determine the EC₅₀ value from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound, from initial biochemical screening to cellular and in vivo validation.
Caption: A streamlined workflow for the preclinical assessment of this compound efficacy.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison and interpretation.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | This compound | Control Inhibitor |
| ADP-Glo™ | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| TR-FRET | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | This compound | Control Inhibitor |
| BTK Autophosphorylation | Ramos | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| B-Cell Proliferation | TMD8 | EC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Cytokine Release (e.g., IL-6) | Primary B-cells | EC₅₀ (nM) | [Insert Value] | [Insert Value] |
These tables should be populated with the experimental data obtained to provide a concise summary of this compound's potency and efficacy. The inclusion of a known control inhibitor allows for a direct comparison and benchmarking of this compound's performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. targetedonc.com [targetedonc.com]
Troubleshooting & Optimization
Btk-IN-18 solubility issues and solutions
Welcome to the technical support center for Btk-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this potent and reversible Bruton's tyrosine kinase (BTK) inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase involved in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[1][2] this compound exerts its inhibitory effect by binding to BTK, thereby blocking the downstream signaling cascade that promotes the survival and proliferation of B-cells. This makes it a valuable tool for studying the role of BTK in various physiological and pathological processes, including B-cell malignancies and autoimmune diseases.
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary significantly depending on the solvent. Based on available data, its solubility is highest in dimethyl sulfoxide (DMSO). Information on its solubility in other common solvents is limited.
| Solvent | Solubility |
| DMSO | 10 mM |
| Water | Insoluble |
| Ethanol | Insoluble |
| PBS (Phosphate-Buffered Saline) | Information not available |
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term storage of up to one month, stock solutions can be kept at -20°C.
Troubleshooting Guide: Solubility Issues and Solutions
Researchers may encounter difficulties in dissolving this compound, which can impact the accuracy and reproducibility of experimental results. This guide provides a systematic approach to addressing these solubility challenges.
Problem: I am having trouble dissolving this compound in my desired solvent.
Solution Workflow:
Caption: A workflow for dissolving this compound and troubleshooting precipitation.
Detailed Steps & Explanations:
-
Initial Dissolution in DMSO:
-
Why: this compound is known to be soluble in DMSO at a concentration of 10 mM.
-
How: Start by adding the appropriate volume of 100% DMSO to your weighed this compound powder to achieve the desired stock concentration. Vortex the solution thoroughly.
-
-
Addressing Incomplete Dissolution:
-
Sonication: If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 10-15 minutes. This uses ultrasonic waves to break up any clumps and enhance dissolution.
-
Gentle Warming: If sonication is insufficient, gently warm the solution to 37°C in a water bath. This can increase the solubility of some compounds. Avoid excessive heat, which could degrade the compound.
-
-
Handling Precipitation Upon Dilution:
-
Problem: It is common for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous buffer (e.g., cell culture media, PBS).
-
Solutions:
-
Increase Final Volume: Dilute the DMSO stock solution into a larger volume of the aqueous buffer to lower the final concentration of this compound and DMSO.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Use of Pluronic F-127: For in vivo formulations, consider the use of surfactants like Pluronic F-127 to improve solubility and stability in aqueous solutions.
-
Formulation with Co-solvents: For animal studies, a formulation containing a mixture of solvents may be necessary. For example, a formulation of another BTK inhibitor was successfully created using 10% ethanol in saline.[3] Always perform a small-scale test to ensure compatibility and stability.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 433.33 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 433.33 g/mol * 1000 mg/g = 4.33 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 4.33 mg of this compound powder and transfer it to a sterile vial.
-
-
Dissolving the compound:
-
Add 1 mL of 100% DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial for 10-15 minutes.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw the stock solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform a serial dilution of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Add the DMSO stock solution to the culture medium and mix immediately and thoroughly to minimize precipitation. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.
Example Dilution for a 10 µM final concentration:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix well by pipetting up and down.
-
B-Cell Receptor (BCR) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation.[1][2]
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway, highlighting the central role of BTK and the inhibitory action of this compound.
References
- 1. crispmaastricht.nl [crispmaastricht.nl]
- 2. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Btk-IN-18 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Btk-IN-18 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[2][3][4][5] By reversibly binding to BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling pathways.
Q2: What is the IC50 of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.002 µM in biochemical assays.[1][2] It is important to note that the effective concentration in a cell-based assay is typically higher and needs to be determined empirically for each cell line and experimental condition.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM.[2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentration. To avoid solubility issues, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%.
Q4: What is a recommended starting concentration for my cell culture experiments?
A4: A good starting point for determining the optimal concentration of a small molecule inhibitor in a cell-based assay is to test a wide range of concentrations, typically spanning several orders of magnitude around the biochemical IC50. For this compound, a suggested starting range would be from 0.01 µM to 10 µM.
Q5: How can I determine the optimal concentration of this compound for my specific cell line?
A5: The optimal concentration should effectively inhibit the target (BTK) without causing significant cytotoxicity. A two-step experimental approach is recommended:
-
Determine the cytotoxic concentration: Use a cell viability assay, such as the MTT assay, to determine the concentration range at which this compound is toxic to your cells.
-
Confirm target engagement: Use a method like Western blotting to assess the inhibition of BTK phosphorylation (pBtk) at non-toxic concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound on my cells. | 1. Concentration is too low: The concentration used may not be sufficient to inhibit BTK in your specific cell line. 2. Inhibitor instability: this compound may be unstable in the cell culture medium over the course of the experiment. 3. Cell line is not dependent on BTK signaling: The biological process you are studying may not be regulated by BTK in your chosen cell line. 4. Incorrect preparation of the inhibitor: The stock solution may have been prepared incorrectly or has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Consider refreshing the medium with freshly diluted this compound during long-term experiments. 3. Confirm the expression and activity of BTK in your cell line. Consider using a positive control cell line known to be sensitive to BTK inhibition. 4. Prepare a fresh stock solution of this compound in DMSO. |
| High levels of cell death observed. | 1. Concentration is too high: The concentration of this compound is causing general cytotoxicity. 2. Off-target effects: At high concentrations, this compound may be inhibiting other kinases, leading to toxicity. 3. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 for cell viability and use concentrations below this value. 2. Use the lowest effective concentration that inhibits BTK phosphorylation. 3. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO alone) in your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell density: The number of cells seeded can affect the outcome of the experiment. 2. Inconsistent inhibitor concentration: Errors in diluting the stock solution. 3. Cell passage number: High passage numbers can lead to changes in cell behavior and drug sensitivity. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh dilutions for each experiment and be meticulous with pipetting. 3. Use cells within a consistent and low passage number range. |
| Difficulty detecting phospho-BTK by Western blot. | 1. Low basal phosphorylation: The basal level of BTK phosphorylation in your cells may be low. 2. Poor antibody quality: The primary antibody against phospho-BTK may not be specific or sensitive enough. 3. Inefficient protein extraction or blotting: Issues with the Western blot protocol. | 1. Consider stimulating the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce BTK phosphorylation. 2. Use a well-validated antibody for phospho-BTK (e.g., targeting Y223). 3. Optimize your Western blot protocol, including lysis buffer composition, protein transfer, and antibody incubation times. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that is cytotoxic to a given cell line.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Prepare this compound Dilutions: Prepare a 2X stock of a series of this compound concentrations in complete culture medium. A suggested range is from 0.02 µM to 20 µM. Also, prepare a 2X vehicle control (containing the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions or the vehicle control to the appropriate wells. Incubate for the desired treatment time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Assessing BTK Phosphorylation by Western Blot
This protocol describes how to measure the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Cell culture plates
-
Stimulating agent (e.g., anti-IgM for B-cells, if necessary)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BTK (Y223)
-
Mouse or Rabbit anti-total BTK
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various non-toxic concentrations of this compound (determined from the MTT assay) and a vehicle control for a specified time. If necessary, stimulate the cells to induce BTK phosphorylation before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for total BTK and loading, the membrane can be stripped and re-probed with antibodies for total BTK and a loading control.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-BTK to total BTK for each treatment condition.
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical flow for troubleshooting this compound optimization experiments.
References
- 1. Cell line‐based assessment of BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory effects of irreversible and reversible Btk inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. patientpower.info [patientpower.info]
Troubleshooting Btk-IN-18 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] By reversibly binding to BTK, this compound blocks its kinase activity, thereby disrupting the downstream signaling cascade that promotes the survival and proliferation of B-cells. This makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For short-term storage of less than two weeks, shipping at room temperature is acceptable.
Q3: What are the known off-target effects of this compound?
As a reversible inhibitor, this compound is expected to have a more favorable off-target profile compared to first-generation irreversible BTK inhibitors like ibrutinib. Irreversible inhibitors are known to cause off-target effects such as atrial fibrillation and bleeding due to their interaction with other kinases.[2][3] While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should always consider the possibility of off-target activities contributing to unexpected experimental outcomes. Comparing results with other BTK inhibitors or using knockdown/knockout cell lines can help validate that the observed effects are specific to BTK inhibition.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) values of this compound across different experiments or even within the same experiment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Precisely control the number of cells seeded per well. Uneven cell distribution will lead to variability in the final readout. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. Ensure proper humidification in the incubator. |
| Assay Readout Variability | Optimize the incubation time for your viability reagent (e.g., MTT, PrestoBlue) and ensure complete solubilization of formazan crystals in MTT assays.[4] |
| Data Analysis Method | Use a consistent non-linear regression model to calculate the IC50 from your dose-response curves. Ensure that your data points cover a wide enough concentration range to define the top and bottom plateaus of the curve. |
| Cell Viability Exceeding 100% | At low concentrations, some compounds can have a mild growth-promoting effect. It is also possible that in control wells, cells are becoming over-confluent and starting to die, leading to a lower signal than in some treated wells.[4] Consider normalizing the data to the 100% viability point or excluding data points that are significantly above 100%. |
Logical Workflow for Troubleshooting Inconsistent IC50 Values:
Caption: A stepwise approach to diagnosing and resolving inconsistent IC50 values.
Variability in Western Blot Results for BTK Phosphorylation
Problem: You are observing inconsistent levels of phosphorylated BTK (pBTK) upon treatment with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of BTK. |
| Inconsistent Drug Treatment Time | Optimize the incubation time with this compound. As a reversible inhibitor, the effect may be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of BTK phosphorylation. |
| Antibody Performance | Use a well-validated antibody specific for the phosphorylated form of BTK at the desired site (e.g., Y223). Ensure the antibody is used at the recommended dilution and that the blocking buffer is appropriate. |
| Loading and Transfer Issues | Quantify total protein concentration accurately and load equal amounts for each sample. Verify transfer efficiency using Ponceau S staining. Use a loading control (e.g., total BTK, GAPDH, or β-actin) to normalize for any loading discrepancies. |
| Basal Phosphorylation Levels | The basal level of BTK phosphorylation can vary depending on cell density and culture conditions. Ensure consistent cell culture conditions and serum concentrations prior to and during the experiment. |
Experimental Workflow for Western Blot Analysis of pBTK:
Caption: A standard workflow for analyzing BTK phosphorylation by Western Blot.
Unexpected Results in Kinase Assays
Problem: The in vitro kinase assay results with this compound are variable or do not show the expected inhibition.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect ATP Concentration | The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Use an ATP concentration that is close to the Km of BTK for ATP to obtain physiologically relevant IC50 values. |
| Enzyme Activity | Ensure the recombinant BTK enzyme is active. Run a positive control (e.g., a known potent BTK inhibitor) and a negative control (no inhibitor) in every experiment. |
| Assay Buffer Components | Ensure the kinase assay buffer composition is optimal for BTK activity. A typical buffer includes a buffering agent (e.g., Tris-HCl), MgCl2, and DTT.[5] |
| Inhibitor Precipitation | This compound may precipitate at higher concentrations in aqueous assay buffers. Visually inspect the wells for any precipitation. If necessary, adjust the final DMSO concentration (typically kept below 1%) or use a different buffer system. |
| Assay Detection System | For ADP-Glo or similar luminescence-based assays, ensure that the reagents are properly equilibrated to room temperature and that there is no cross-talk between wells on the plate.[6] |
BTK Signaling Pathway:
References
How to address Btk-IN-18 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of Btk-IN-18, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active covalent inhibitor of Bruton's tyrosine kinase (BTK)[1]. It irreversibly binds to a non-catalytic cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity[1]. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound disrupts these processes, making it a valuable tool for studying B-cell malignancies and inflammatory diseases.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed to be selective for BTK, it can interact with other kinases, particularly those with a similar cysteine residue in their active site. These off-target interactions can lead to unexpected experimental results or cellular toxicities. The known off-target kinases for this compound include members of the Tec family of kinases (BMX, TEC, TXK) as well as LCK and ErbB4[1]. Inhibition of these off-targets may contribute to side effects such as bleeding (TEC family) or gastrointestinal issues (EGFR family, though direct inhibition by this compound is not specified).
Q3: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound. How can I determine if these are due to off-target effects?
A3: Please refer to the troubleshooting guide below for a systematic approach to investigating potential off-target effects. Key steps include performing dose-response experiments, using structurally different BTK inhibitors as controls, and directly measuring the activity of suspected off-target kinases.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still provides significant inhibition of BTK. Additionally, comparing your results with those from a more selective, second-generation BTK inhibitor (if available) can help differentiate on-target from off-target effects. For cellular experiments, it is also crucial to ensure the health and viability of your cells, as stressed cells may be more susceptible to off-target toxicities.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cellular assays.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to assess the phosphorylation status of BTK and its downstream substrates (e.g., PLCγ2) to confirm that this compound is inhibiting its intended target at the concentration used.
-
Dose-Response Analysis: Conduct a dose-response experiment to determine the minimal concentration of this compound required for BTK inhibition. Use this concentration for subsequent experiments to minimize off-target effects.
-
Use a Control Inhibitor: Compare the phenotype observed with this compound to that of a structurally unrelated BTK inhibitor with a different off-target profile. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of BTK to see if it reverses the observed phenotype.
-
-
-
Possible Cause 2: Poor compound stability or solubility.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.
-
Check for Precipitation: Before adding to cell culture media, visually inspect the diluted solution for any signs of precipitation.
-
-
-
Possible Cause 3: Cell line-specific effects.
-
Troubleshooting Steps:
-
Test in Multiple Cell Lines: If possible, validate your findings in a different cell line to ensure the observed effect is not specific to a particular cellular context.
-
-
Issue 2: High cellular toxicity observed at concentrations expected to be selective for BTK.
-
Possible Cause 1: Inhibition of kinases critical for cell survival.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line.
-
Investigate Apoptosis: Use assays like Annexin V staining or caspase activity assays to determine if the observed toxicity is due to apoptosis, which could be triggered by off-target inhibition of survival pathways.
-
-
-
Possible Cause 2: Non-specific compound toxicity.
-
Troubleshooting Steps:
-
Include a Vehicle Control: Always include a vehicle-only (e.g., DMSO) control in your experiments to account for any effects of the solvent.
-
Assess Mitochondrial Health: Off-target effects can sometimes manifest as mitochondrial dysfunction. Consider using assays to measure mitochondrial membrane potential or oxygen consumption.
-
-
Data Presentation
Table 1: Potency of this compound against BTK and Known Off-Target Kinases
| Target Kinase | IC50 (nM) | Notes |
| BTK | 142 [1] | There is conflicting data, with another source reporting an IC50 of 2 nM. Researchers should determine the effective concentration in their specific assay system. |
| BMX | 129[1] | |
| LCK | 130[1] | |
| ErbB4 | 377[1] | |
| TEC | 409[1] | |
| TXK | 1770[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Enzymatic Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (composition will vary depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
White, opaque 384-well plates
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare a solution of the kinase and its corresponding substrate in kinase assay buffer.
-
Prepare the ATP solution in kinase assay buffer at a concentration appropriate for the specific kinase (often at or near the Km for ATP).
-
-
Assay Plate Setup:
-
Add the this compound dilutions to the appropriate wells of the 384-well plate.
-
Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
-
Kinase Reaction:
-
Add the kinase/substrate solution to all wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using the chosen detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blotting for BTK Pathway Activation
This protocol is for assessing the phosphorylation status of BTK and its downstream targets.
Materials:
-
Cell lysates treated with this compound
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-only control (set to 100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the IC50 value for cytotoxicity.
-
Visualizations
References
Improving the stability of Btk-IN-18 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Btk-IN-18 in solution during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution | - Supersaturated solution.- Low-quality or wet DMSO.[1] | - Gently warm the solution to 37°C and vortex or sonicate to redissolve.[2]- Use fresh, anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption.[1]- Prepare a new, less concentrated stock solution. |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound.- Buffer pH is not optimal for solubility. | - Increase the proportion of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay (typically ≤1%).- First, dissolve this compound completely in 100% DMSO and then slowly add the aqueous buffer while vortexing.- Test a range of pH values for your aqueous buffer to determine optimal solubility. |
| Loss of compound activity over time | - Degradation of this compound in solution.- Frequent freeze-thaw cycles of the stock solution.[2] | - Prepare fresh solutions for each experiment.- Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]- Store stock solutions at -80°C for long-term storage. |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution or degradation.- Variability in solution preparation. | - Ensure the compound is fully dissolved before use.- Use a validated method, such as HPLC, to confirm the concentration and purity of your working solutions.- Standardize the solution preparation protocol across all experiments. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is important to use fresh DMSO to avoid solubility issues that can arise from moisture absorption.[1]
2. How should I store this compound stock solutions?
For long-term storage, this compound stock solutions in DMSO should be stored at -80°C. For short-term storage (up to 3 months), -20°C is acceptable.[2] To minimize degradation from repeated temperature changes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
3. How long is the this compound stock solution stable?
4. My this compound precipitated out of solution when I diluted it with my aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is common for hydrophobic compounds.[2] To resolve this, you can try gently warming the solution and vortexing or sonicating it.[2] If the precipitate persists, consider adjusting the pH of your buffer or increasing the percentage of DMSO in your final working solution, ensuring it remains compatible with your experimental system.
5. Can I perform freeze-thaw cycles with my this compound stock solution?
It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to compound degradation and affect its activity.[2] The best practice is to prepare single-use aliquots of your DMSO stock solution.
Quantitative Data Summary
Specific quantitative stability data for this compound is not publicly available. The following tables provide example data based on general knowledge of covalent kinase inhibitors and should be adapted based on internal validation.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Table 2: Recommended Storage Conditions and Example Stability Data
| Solution Type | Storage Temperature | Example Shelf-Life (Purity >95%) |
| Solid Powder | -20°C | ≥ 2 years |
| 10 mM Stock in DMSO | -80°C | ≥ 1 year |
| 10 mM Stock in DMSO | -20°C | Up to 3 months[2] |
| 10 µM in Aqueous Buffer | 4°C | < 24 hours (prepare fresh)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or sonication can be used if necessary.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use, amber glass or polypropylene vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound in Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need optimization.
-
Preparation of Stability Samples:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to 100 µM in the desired solvents to be tested (e.g., DMSO, PBS pH 7.4, cell culture media).
-
Store the samples under various conditions (e.g., 4°C, room temperature, 37°C) and protect from light.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan of this compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the role of Btk.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Overcoming Resistance to Btk-IN-18 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to the BTK inhibitor Btk-IN-18 in experimental cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] this compound works by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3][4] This binding permanently inactivates the enzyme, thereby blocking downstream signaling pathways, such as the NF-κB and MAPK pathways, that promote cancer cell survival and growth.[1][2]
Q2: My cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to covalent BTK inhibitors like this compound is a significant challenge. The most common mechanisms include:
-
On-target mutations in the BTK gene: The most frequently observed mutation is at the Cys481 residue (e.g., C481S), which is the binding site for the inhibitor.[3][5] This mutation prevents the covalent bond formation, reducing the inhibitor's efficacy. Other mutations in the BTK kinase domain can also confer resistance.[6][7]
-
Mutations in downstream signaling molecules: Gain-of-function mutations in PLCG2 (Phospholipase C gamma 2), a direct substrate of BTK, can lead to its constitutive activation.[3] This allows the BCR pathway to signal downstream, bypassing the need for active BTK.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that are independent of BTK signaling. These can include the PI3K/Akt/mTOR pathway and the MAPK pathway.[1][8]
-
Upregulation of pro-survival proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can also contribute to resistance.[2]
Q3: How can I confirm if my resistant cell line has a BTK C481S mutation?
A3: To confirm a BTK C481S mutation, you can perform Sanger sequencing or next-generation sequencing (NGS) of the BTK gene from your resistant cell line. Compare the sequence to that of the parental, sensitive cell line to identify any mutations at the Cys481 codon.
Q4: What strategies can I explore in my experiments to overcome this compound resistance?
A4: Several strategies can be investigated to overcome resistance:
-
Next-generation BTK inhibitors: Non-covalent BTK inhibitors are designed to be effective against BTK C481S mutations as they do not rely on covalent binding to this residue.[1]
-
Combination therapies: Combining this compound with inhibitors of bypass pathways (e.g., PI3K inhibitors, MAPK inhibitors) can be a powerful strategy.[1][8]
-
Targeting downstream effectors: Using inhibitors of downstream signaling molecules like PLCγ2 or targeting pro-survival proteins with BH3 mimetics (e.g., venetoclax) can restore sensitivity.[1]
-
BTK protein degraders (PROTACs): These molecules induce the degradation of the entire BTK protein, including mutated forms, offering another avenue to overcome resistance.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased cell death in this compound treated cells over time. | Development of acquired resistance. | 1. Confirm resistance by performing a dose-response curve and comparing the IC50 value to the parental cell line. 2. Sequence the BTK and PLCG2 genes to check for mutations. 3. Perform Western blot analysis to assess the activation of bypass signaling pathways (e.g., phospho-Akt, phospho-ERK). |
| No inhibition of BTK phosphorylation in Western blot after treatment. | 1. Ineffective concentration of this compound. 2. Presence of a BTK mutation affecting inhibitor binding. 3. Degradation of the inhibitor. | 1. Titrate the concentration of this compound. 2. Confirm the presence of BTK mutations via sequencing. 3. Ensure proper storage and handling of the this compound compound. |
| IC50 value for this compound is significantly higher than expected. | 1. The cell line may have intrinsic resistance. 2. Incorrect seeding density or assay conditions. | 1. Characterize the baseline expression and activation of BTK and downstream pathways in the untreated cell line. 2. Optimize the cell viability assay protocol, including cell number and incubation time. |
Quantitative Data Summary
The following table presents representative IC50 values for a covalent BTK inhibitor in sensitive and resistant cell lines. A higher IC50 value indicates greater resistance.[10][11]
| Cell Line | Genotype | BTK Inhibitor IC50 (nM) | Reference |
| TMD8 | BTK Wild-Type | 2.08 | [12] |
| TMD8 | BTK C481S Mutant | 73.25 | [12] |
| REC-1 | BTK Wild-Type | ~5 | [5] |
| REC-1 | Ibrutinib-Resistant (C481F) | >1000 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Resistant and sensitive cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for BTK Signaling Pathway
This protocol is used to assess the phosphorylation status of BTK and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein phosphorylation levels.
BTK Kinase Assay
This assay measures the enzymatic activity of BTK in the presence of an inhibitor.
Materials:
-
Recombinant BTK enzyme
-
Kinase buffer
-
ATP
-
BTK substrate (e.g., a peptide containing a tyrosine residue)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant BTK enzyme and the this compound dilutions.
-
Incubate at room temperature for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP.
-
Incubate at 30°C for the desired reaction time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of BTK activity relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Caption: Simplified B-Cell Receptor (BCR) and downstream signaling pathways inhibited by this compound.
Caption: On-target resistance to this compound via BTK C481S mutation.
Caption: Workflow for characterizing resistance to this compound in cell lines.
References
- 1. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 11. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nurixtx.com [nurixtx.com]
Best practices for storing and handling Btk-IN-18
Welcome to the technical support center for Btk-IN-18, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor. This guide is designed to provide researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1] By reversibly binding to BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling pathways that are essential for B-cell proliferation, survival, and activation.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research, particularly in the study of B-cell malignancies where the BTK signaling pathway is often dysregulated. It is also a valuable tool for investigating the role of BTK in immunology and inflammatory diseases.
Q3: What are the physical and chemical properties of this compound?
A3: The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₂Cl₂N₆O |
| Molecular Weight | 433.33 g/mol [1] |
| Appearance | Solid[1] |
| IC₅₀ | 0.002 µM for BTK[1] |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.
Q4: How should I store the solid this compound compound?
A4: While some suppliers may ship this compound at room temperature, for long-term storage, it is recommended to store the solid compound at -20°C. Based on data for similar compounds, it is expected to be stable for up to three years under these conditions.
Q5: How do I prepare a stock solution of this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, follow the general protocol below.
Workflow for Preparing this compound Stock Solution
Caption: A stepwise workflow for the preparation of this compound stock solutions.
Q6: What is the recommended storage condition and stability for this compound stock solutions?
A6: For long-term storage, it is recommended to store stock solutions of this compound at -80°C, where they may be stable for up to one year. For short-term storage, -20°C is suitable for up to one month. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q7: What safety precautions should I take when handling this compound?
A7: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves.[2] Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with the solid powder to avoid inhalation.[2]
Troubleshooting Guides
Encountering issues in your experiments is not uncommon. Here are some common problems and solutions when working with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibition in in vitro kinase assays | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.2. Incorrect Assay Conditions: Suboptimal ATP concentration, enzyme concentration, or buffer composition.3. Inhibitor Precipitation: The final concentration of this compound in the assay buffer may exceed its solubility. | 1. Prepare a fresh stock solution of this compound from the solid compound. Ensure proper storage of aliquots.2. Optimize your assay conditions. The IC₅₀ of an ATP-competitive inhibitor is dependent on the ATP concentration. Consider determining the Kₘ of ATP for your BTK enzyme and using an ATP concentration at or below the Kₘ.3. Ensure the final DMSO concentration in your assay is low (typically ≤1%) and that the this compound concentration is within its solubility limit in the final assay buffer. |
| High background in Western blots for phospho-BTK | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.2. Inappropriate blocking buffer: Milk-based blocking buffers can interfere with phospho-specific antibody binding due to the presence of phosphoproteins like casein.[3] | 1. Optimize antibody concentrations and incubation times. Include appropriate controls, such as cells not stimulated to induce BTK phosphorylation.2. Use a protein-free blocking buffer or a 3-5% Bovine Serum Albumin (BSA) in TBST solution for blocking and antibody dilutions.[3] |
| Variability in cell-based assay results | 1. Cell health and passage number: Cells that are unhealthy or have been in culture for too long can respond differently to treatment.2. Inconsistent inhibitor concentration: Inaccurate dilutions or degradation of the inhibitor in the culture medium.3. Off-target effects: At high concentrations, this compound may inhibit other kinases, leading to unexpected cellular responses. | 1. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.3. Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line. Whenever possible, include a structurally unrelated BTK inhibitor as a control to confirm that the observed phenotype is due to BTK inhibition. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro BTK Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound on recombinant BTK enzyme.
Workflow for In Vitro BTK Kinase Assay
Caption: A generalized workflow for performing an in vitro BTK kinase assay.
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: A typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
BTK Enzyme: Dilute recombinant human BTK to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
-
This compound: Prepare a serial dilution of this compound in kinase buffer from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
ATP/Substrate Mix: Prepare a solution containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for BTK.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add the diluted BTK enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction proceeds linearly.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., for ADP-Glo, add the ADP-Glo™ Reagent).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Phospho-BTK Western Blot
This protocol describes how to assess the inhibitory effect of this compound on BTK autophosphorylation in a cellular context.
Workflow for Phospho-BTK Western Blot
Caption: A workflow for assessing BTK phosphorylation in cells treated with this compound.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos cells) to an appropriate density.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an agent that activates the BCR pathway, such as anti-IgM antibody, for a short period (e.g., 5-15 minutes) to induce BTK autophosphorylation at Tyr223.[4][5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 3-5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Tyr223) overnight at 4°C.[4][5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
-
Signaling Pathway
This compound targets a key component of the B-cell receptor signaling pathway. Understanding this pathway provides context for the inhibitor's mechanism of action.
Caption: A simplified diagram of the B-cell receptor signaling pathway highlighting the role of BTK and its inhibition by this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Phospho-Btk (Tyr223) (D9T6H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Refining Btk-IN-18 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining long-term study protocols involving the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4][5] By reversibly binding to BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling and reducing the survival of malignant B-cells.[4][6]
Q2: What are the known in vivo pharmacokinetic parameters of this compound?
A2: In vivo pharmacokinetic data for this compound in rats following a single intravenous (IV) dose of 1 mg/kg is available. The half-life (T1/2) is 5.3 hours, the clearance (CL) is 19 mL/min/kg, and the volume of distribution at steady state (Vss) is 1.3 L/kg.[1]
Q3: How should this compound be prepared for in vitro and in vivo studies?
Q4: What are the potential off-target effects of this compound?
A4: While a specific off-target kinase profile for this compound is not publicly available, researchers should be aware of potential off-target effects common to BTK inhibitors. These can include inhibition of other kinases with a similar cysteine residue in the active site, such as TEC family kinases, which may lead to side effects like bleeding.[7] Second-generation BTK inhibitors generally have improved selectivity and fewer off-target effects compared to first-generation inhibitors.[3]
Q5: What are the known resistance mechanisms to BTK inhibitors?
A5: Resistance to BTK inhibitors can develop through various mechanisms. A common mechanism for covalent inhibitors is a mutation at the C481 binding site of BTK.[8] As this compound is a reversible inhibitor, this specific mutation may have less of an impact. However, other resistance mechanisms for reversible inhibitors include mutations within the BTK kinase domain that affect drug binding and mutations in downstream signaling molecules like PLCγ2.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility or precipitation of this compound in aqueous media | This compound is a hydrophobic molecule. | - Prepare a high-concentration stock solution in 100% DMSO. - For cell culture, dilute the DMSO stock directly into the media immediately before use, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%). - For in vivo formulations, consider using co-solvents such as PEG300, PEG400, or Tween 80. Perform a small-scale formulation test to ensure stability. |
| Inconsistent results in cell-based assays | - Cell line instability or high passage number. - Variability in this compound concentration. - Inconsistent incubation times. | - Use low-passage, authenticated cell lines. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Ensure precise and consistent timing for all treatment and assay steps. |
| Loss of this compound activity during long-term in vitro studies | Degradation of the compound in culture media over time. | - Replenish the cell culture media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. - Perform a stability test of this compound in your specific cell culture medium at 37°C. |
| Unexpected toxicity or cell death in vitro | - Off-target effects of this compound. - High concentration of the vehicle (e.g., DMSO). | - Perform a dose-response curve to determine the optimal, non-toxic concentration range. - Include a vehicle-only control in all experiments to assess the effect of the solvent. - Evaluate the expression of known off-target kinases in your cell model. |
| Lack of in vivo efficacy in long-term animal models | - Inadequate dosing or dosing frequency. - Poor bioavailability of the chosen formulation. - Development of resistance. | - Optimize the dose and schedule based on pharmacokinetic and pharmacodynamic (PK/PD) modeling.[4][10][11] - Analyze plasma levels of this compound to confirm exposure. - Monitor for biomarkers of BTK inhibition (e.g., pBTK) in peripheral blood mononuclear cells (PBMCs) or tumor tissue. - At the end of the study, sequence the BTK gene in resistant tumors to check for mutations. |
| Adverse events in animal models (e.g., weight loss, bleeding) | - On-target toxicity due to high exposure. - Off-target toxicity. | - Reduce the dose or dosing frequency. - Closely monitor animal health, including daily weight checks and observation for signs of bleeding. - Consider co-administration of supportive care agents if the mechanism of toxicity is known. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (BTK) | 0.002 µM | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (1 mg/kg IV)
| Parameter | Value | Reference |
| T1/2 (Half-life) | 5.3 hours | [1] |
| CL (Clearance) | 19 mL/min/kg | [1] |
| Vss (Volume of Distribution) | 1.3 L/kg | [1] |
Experimental Protocols
General Protocol for Long-Term In Vitro Treatment with this compound
This protocol provides a general framework for long-term cell culture experiments. Optimization of cell seeding density, this compound concentration, and media change frequency is recommended for each specific cell line.
-
Cell Seeding:
-
Culture cells of interest in their recommended growth medium.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that allows for logarithmic growth throughout the experiment.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of treatment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
For long-term studies, it is critical to maintain a consistent concentration of the inhibitor. Therefore, replace the medium with fresh this compound-containing medium every 24 to 48 hours.
-
-
Monitoring and Analysis:
-
At predetermined time points, harvest cells for downstream analysis. This can include:
-
Cell Viability and Proliferation Assays: (e.g., Trypan Blue exclusion, MTS/MTT assays, or cell counting).
-
Western Blot Analysis: To assess the inhibition of BTK signaling (e.g., phosphorylation of BTK and downstream targets like PLCγ2).
-
Flow Cytometry: To analyze cell cycle progression or apoptosis.
-
RNA Sequencing or qPCR: To evaluate changes in gene expression.
-
-
General Protocol for Long-Term In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for a long-term in vivo study. The specific animal model, tumor cell line, this compound dose, and route of administration should be optimized in preliminary studies.
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG) for xenograft studies with human cell lines.
-
Inject a suspension of tumor cells (e.g., 1 x 106 to 1 x 107 cells in sterile PBS or Matrigel) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is 0.5% methylcellulose in water.
-
Administer this compound at the predetermined dose and schedule (e.g., once or twice daily). The control group should receive the vehicle only.
-
-
Monitoring Efficacy and Toxicity:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or adverse effects.
-
-
Pharmacodynamic Assessment (Optional):
-
At selected time points, blood samples can be collected to assess target engagement by measuring BTK occupancy in PBMCs.
-
At the end of the study, tumor tissue can be collected to analyze the levels of phosphorylated BTK and other downstream signaling molecules.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, gene expression analysis).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. researchgate.net [researchgate.net]
- 5. seekingalpha.com [seekingalpha.com]
- 6. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. [themednet.org]
- 9. onclive.com [onclive.com]
- 10. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic and pharmacodynamic modeling of evobrutinib in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Btk-IN-18-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Btk-IN-18 in non-target cells. Our goal is to help you achieve specific, on-target results while minimizing off-target effects.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound, offering step-by-step solutions.
Problem 1: High level of cytotoxicity observed in negative control non-target cell lines.
Possible Cause 1: Off-target kinase inhibition. this compound, like many kinase inhibitors, may inhibit other kinases besides Bruton's tyrosine kinase (BTK), leading to off-target effects and cytotoxicity.[1][2][3]
Solution:
-
Review Kinase Selectivity Profile: If available, consult the kinase selectivity profile of this compound to identify potential off-target kinases expressed in your non-target cell line.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your non-target cells. Use the lowest effective concentration that inhibits BTK in your target cells while minimizing toxicity in non-target cells.
-
Use a More Selective Inhibitor: If off-target effects are persistent and problematic, consider using a second-generation or more selective BTK inhibitor as a control to determine if the observed cytotoxicity is specific to this compound's off-target profile.[2]
-
Knockdown/Knockout Controls: In your non-target cell line, use siRNA or CRISPR to knock down or knock out the suspected off-target kinase. If cytotoxicity is reduced, this confirms the off-target liability.
Possible Cause 2: Non-specific cellular stress or solvent toxicity.
Solution:
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level known to be non-toxic to your cell lines.
-
Optimize Incubation Time: Reduce the incubation time with this compound to the minimum required to achieve BTK inhibition. Prolonged exposure can exacerbate non-specific toxicity.
-
Culture Conditions: Ensure optimal cell culture conditions (e.g., media, confluency, passage number) as stressed cells can be more susceptible to compound-induced cytotoxicity.
Problem 2: Inconsistent cytotoxicity results between experiments.
Possible Cause 1: Variability in cell health and density.
Solution:
-
Standardize Cell Seeding: Implement a strict protocol for cell seeding to ensure consistent cell numbers across all wells and experiments.
-
Monitor Cell Health: Regularly assess cell morphology and viability before starting each experiment. Do not use cells that are over-confluent or have been in culture for too many passages.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to inhibitors.
Possible Cause 2: Inaccurate compound concentration.
Solution:
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock solution for each experiment.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause off-target cytotoxicity?
A1: this compound is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase (BTK).[4] This blocks the downstream signaling of the B-cell receptor (BCR) pathway, which is crucial for the proliferation and survival of certain B-cell malignancies.[5][6] Off-target cytotoxicity can occur if this compound covalently binds to other kinases with a similar cysteine residue in their active site or through non-covalent inhibition of other cellular proteins.[3] This can disrupt essential signaling pathways in non-target cells, leading to cell death.
Q2: How can I determine if the observed cytotoxicity is due to on-target (BTK) or off-target effects in my non-target cell line?
A2: To differentiate between on-target and off-target cytotoxicity, you can perform the following experiments:
-
BTK Expression Analysis: First, confirm whether your non-target cell line expresses BTK. If it does not, any observed cytotoxicity is likely due to off-target effects.
-
Rescue Experiment: If the non-target cells express BTK, you can perform a rescue experiment by overexpressing a drug-resistant mutant of BTK (e.g., C481S). If the cytotoxicity is on-target, the mutant-expressing cells should be less sensitive to this compound.
-
Comparison with other BTK inhibitors: Compare the cytotoxic profile of this compound with other BTK inhibitors that have different selectivity profiles. If the cytotoxicity is unique to this compound, it is likely an off-target effect.
Q3: What are the recommended starting concentrations for this compound in cytotoxicity assays?
A3: We recommend starting with a wide range of concentrations in a logarithmic or semi-logarithmic series to establish a dose-response curve. A typical starting range could be from 1 nM to 10 µM. The optimal concentration will depend on the specific cell line and the potency of this compound against its on-target and off-targets.
Q4: Are there alternative strategies to reduce this compound cytotoxicity without compromising its efficacy against target cells?
A4: Yes, several strategies can be employed:
-
Combination Therapy: In a therapeutic context, combining a lower dose of this compound with another agent that has a different mechanism of action could enhance efficacy while minimizing toxicity.
-
Targeted Delivery: For in vivo studies, consider drug delivery systems that specifically target the diseased cells, thereby reducing systemic exposure and toxicity to non-target tissues.
-
PROTACs: An emerging alternative to inhibition is targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). A BTK-targeting PROTAC would induce the degradation of the BTK protein rather than just inhibiting its activity, which can sometimes be more specific and effective.[7][8][9][10]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Target vs. Non-Target Cell Lines
| Cell Line | Cell Type | BTK Expression | This compound IC50 (nM) |
| Ramos | Burkitt's Lymphoma | High | 10 |
| Jurkat | T-cell Leukemia | Low/None | > 10,000 |
| HEK293T | Human Embryonic Kidney | None | 5,000 |
| HBEC-5i | Human Brain Endothelial | None | 8,000 |
This table illustrates the desired selectivity, where the IC50 for the BTK-expressing target cell line (Ramos) is significantly lower than for non-target cell lines.
Table 2: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | This compound IC50 (nM) | Notes |
| BTK | 5 | On-target |
| TEC | 50 | Potential off-target in T-cells |
| EGFR | 1,500 | Potential off-target in epithelial cells |
| SRC | 2,000 | Potential off-target in various cell types |
| JAK3 | > 10,000 | Low off-target activity |
This table provides a hypothetical selectivity profile, highlighting potential off-target kinases that could contribute to cytotoxicity in non-target cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Target and non-target cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Target and non-target cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
References
- 1. c.peerview.com [c.peerview.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nurix Therapeutics, Inc. (NRIX) Discusses Clinical and Preclinical Updates on BTK, STAT6, and IRAK4 Degrader Programs Transcript | Seeking Alpha [seekingalpha.com]
- 7. researchgate.net [researchgate.net]
- 8. nurixtx.com [nurixtx.com]
- 9. mdpi.com [mdpi.com]
- 10. onclive.com [onclive.com]
Validation & Comparative
A Head-to-Head Comparison of Btk-IN-18 and Ibrutinib in Chronic Lymphocytic Leukemia (CLL) Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of two Bruton's tyrosine kinase (BTK) inhibitors: the well-established first-in-class drug, ibrutinib, and a more recently described potent and selective covalent inhibitor, Btk-IN-18. While direct comparative studies in Chronic Lymphocytic Leukemia (CLL) models are not yet available in the public domain, this document synthesizes existing preclinical data for both compounds to offer an indirect comparison of their biochemical potency, kinase selectivity, and potential therapeutic effects. Detailed experimental protocols for key comparative assays are also provided to guide researchers in the evaluation of these and other BTK inhibitors.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][2] Its pivotal role has made it a key therapeutic target in B-cell malignancies, most notably Chronic Lymphocytic Leukemia (CLL).[3][4] Ibrutinib (Imbruvica®) was the first-in-class BTK inhibitor to receive FDA approval and has revolutionized the treatment of CLL.[3][4] However, off-target effects and the emergence of resistance have spurred the development of next-generation BTK inhibitors with improved selectivity and potency.
This guide focuses on a comparison between ibrutinib and this compound, a potent and selective covalent BTK inhibitor. The objective is to provide a clear, data-driven comparison of their mechanisms, biochemical profiles, and cellular effects based on available preclinical data.
Mechanism of Action
Both this compound and ibrutinib are covalent inhibitors of BTK, forming an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding site of the BTK enzyme.[3][4][5] This covalent binding permanently inactivates the kinase, leading to the inhibition of downstream signaling pathways that promote B-cell proliferation and survival.
This compound
This compound is a potent and selective covalent inhibitor of BTK with a reported IC50 of 142 nM.[5] It demonstrates anti-inflammatory properties and has shown dose-dependent efficacy in reducing joint inflammation in a rat collagen-induced arthritis model.[5]
Ibrutinib
Ibrutinib is a first-in-class BTK inhibitor that covalently binds to Cys481, leading to the inhibition of BTK enzymatic activity.[3][4] This disrupts the BCR signaling cascade, thereby inhibiting the growth, proliferation, and survival of malignant B-cells.[6] Ibrutinib has demonstrated significant clinical activity in patients with relapsed/refractory CLL.[3]
Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of inhibition by covalent inhibitors like this compound and ibrutinib.
Caption: B-cell receptor (BCR) signaling pathway and BTK inhibition.
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular potency of this compound and ibrutinib in CLL models is limited by the lack of published data for this compound in this specific context. The following tables summarize the available data.
Kinase Selectivity
This table presents the half-maximal inhibitory concentration (IC50) values for this compound and ibrutinib against BTK and a selection of other kinases. Lower IC50 values indicate greater potency.
| Kinase | This compound IC50 (nM)[5] | Ibrutinib IC50 (nM)[7] |
| BTK | 142 | 0.5 |
| BMX | 129 | - |
| LCK | 130 | - |
| ErbB4 | 377 | - |
| TEC | 409 | - |
| TXK | 1770 | - |
Note: A comprehensive kinase selectivity profile for this compound across a wider panel of kinases is not publicly available. Ibrutinib is known to have off-target activity against other kinases, including other TEC family kinases and EGFR.
Cellular Activity in B-cell Lines
The following table summarizes the reported cellular activity of ibrutinib in CLL cell lines. Data for this compound in CLL cell lines is not currently available.
| Cell Line | Ibrutinib IC50 (µM)[5] |
| CLL Patient Samples | 0.4 - 9.7 |
In Vivo Anti-Inflammatory Activity
While not a direct measure of anti-CLL activity, the anti-inflammatory properties of BTK inhibitors are relevant to their mechanism of action.
| Compound | Model | Dosing | Effect[5] |
| This compound | Rat Collagen-Induced Arthritis | 1-30 mg/kg, oral, once daily for 7 days | Dose-dependent reduction in joint inflammation |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of therapeutic compounds. The following are generalized protocols for key experiments used to evaluate BTK inhibitors.
Kinase Selectivity Profiling (General Protocol)
This protocol outlines a common method for determining the selectivity of a kinase inhibitor across a panel of kinases.
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., this compound or ibrutinib) in a suitable solvent like DMSO. Create a dilution series of the compound.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases.
-
Assay Principle: Employ a suitable kinase assay format, such as a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen®, Z'-LYTE®).
-
Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP (at or near the Km for each kinase), and the test inhibitor at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the kinase activity according to the chosen assay format.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cell Viability Assay (General Protocol)
This protocol describes a method to assess the effect of BTK inhibitors on the viability of CLL cells.
-
Cell Culture: Culture primary CLL cells from patient samples or a relevant B-cell lymphoma cell line (e.g., MEC-1, TMD8) in appropriate media and conditions.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a range of concentrations of the BTK inhibitor (e.g., this compound or ibrutinib) or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Viability Reagent: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent (e.g., CellTiter-Glo®).
-
Measurement: After a further incubation period, measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value, representing the concentration of the inhibitor that causes 50% reduction in cell viability.
Western Blot Analysis of BCR Signaling (General Protocol)
This protocol details the steps to investigate the impact of BTK inhibitors on the phosphorylation of key proteins in the BCR signaling pathway.
-
Cell Treatment: Culture CLL cells and pre-treat with the BTK inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
BCR Stimulation: Stimulate the cells with an anti-IgM antibody to activate the BCR pathway for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total BTK, PLCγ2, ERK, and AKT.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target proteins.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical comparison of two BTK inhibitors in CLL models.
Caption: A typical workflow for comparing BTK inhibitors.
Conclusion
This guide provides a foundational comparison of this compound and ibrutinib based on currently available preclinical data. Both are covalent inhibitors of BTK, a clinically validated target in CLL. Ibrutinib's efficacy and safety profile are well-documented through extensive preclinical and clinical studies. This compound emerges as a potent and selective BTK inhibitor with demonstrated in vivo anti-inflammatory activity.
A definitive comparison of their performance in CLL models necessitates direct, head-to-head preclinical studies. The experimental protocols and workflow outlined in this guide provide a framework for conducting such comparative evaluations. Future research focusing on the efficacy of this compound in CLL cell lines and in vivo models will be crucial to fully understand its therapeutic potential relative to established BTK inhibitors like ibrutinib. Researchers are encouraged to utilize the provided methodologies to generate robust comparative data that can inform the development of next-generation therapies for Chronic Lymphocytic Leukemia.
References
- 1. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Selectivity Profiles of Btk-IN-18 and Acalabrutinib
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a critical target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized treatment paradigms, with a continuous drive towards enhancing selectivity to minimize off-target effects and improve patient outcomes. This guide provides a detailed comparison of the selectivity profiles of two notable BTK inhibitors: Btk-IN-18, a potent reversible inhibitor, and acalabrutinib, a second-generation irreversible inhibitor.
Executive Summary
This comparison demonstrates that while both this compound and acalabrutinib are potent inhibitors of BTK, acalabrutinib has a well-documented, highly selective kinase profile with minimal off-target activity. Comprehensive kinome-wide selectivity data for this compound is not as readily available in the public domain, limiting a direct, exhaustive comparison. However, the available data for this compound points to its high potency against BTK. Acalabrutinib's selectivity is a key differentiator, contributing to its favorable safety profile in clinical settings.
Data Presentation: Quantitative Kinase Inhibition
The following table summarizes the available quantitative data for this compound and acalabrutinib. It is important to note that the data for acalabrutinib is derived from broad kinome-wide screening, while the data for this compound is more limited.
| Target Kinase | This compound IC50 (µM) | Acalabrutinib % Inhibition @ 1µM |
| BTK | 0.002 [1] | >90% |
| ITK | Data not available | <10% |
| TEC | Data not available | <10% |
| EGFR | Data not available | <10% |
| SRC Family | Data not available | Variable, generally low |
Note: The IC50 value for this compound indicates the concentration required to inhibit 50% of the enzyme's activity. The percentage of inhibition for acalabrutinib reflects the reduction in kinase activity at a 1µM concentration in a KINOMEscan assay.
Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan™)
The selectivity of acalabrutinib was determined using the KINOMEscan™ assay platform (Eurofins DiscoverX). This competition binding assay quantitatively measures the ability of a compound to displace a ligand from the active site of a large panel of kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding format where the test compound (e.g., acalabrutinib) competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Kinase Panel: A comprehensive panel of human kinases is utilized.
-
Procedure:
-
Kinases are tagged with a DNA tag and incubated with the test compound and the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Biochemical IC50 Determination for this compound
The half-maximal inhibitory concentration (IC50) for this compound was determined through a medicinal chemistry campaign originating from a fragment-based screen[1]. While the specific assay details for this compound are not publicly detailed, a general protocol for determining the IC50 of a kinase inhibitor is as follows:
Methodology:
-
Reagents: Recombinant human BTK enzyme, ATP, a suitable substrate (e.g., a poly-peptide), and the test inhibitor (this compound).
-
Procedure:
-
A series of dilutions of the inhibitor are prepared.
-
The BTK enzyme is incubated with the substrate and varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: General workflow for determining kinase inhibitor selectivity.
References
Validating Btk-IN-18 Efficacy Against Known BTK Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the efficacy of Btk-IN-18, a novel Bruton's tyrosine kinase (BTK) inhibitor, against clinically relevant BTK mutations. To illustrate the methodologies and data presentation, this guide utilizes publicly available preclinical data for pirtobrutinib, a highly selective, non-covalent BTK inhibitor, as a representative example. This comparative approach allows for a thorough assessment of this compound's potential to overcome resistance mechanisms observed with first-generation covalent BTK inhibitors.
Executive Summary
Acquired mutations in the BTK gene, particularly at the C481 residue, are a primary mechanism of resistance to covalent BTK inhibitors like ibrutinib. Non-covalent inhibitors, such as pirtobrutinib, are designed to bind to BTK in a manner that is independent of the C481 residue, thereby retaining activity against these mutations.[1] This guide outlines the essential biochemical and cellular assays required to validate the efficacy of this compound against wild-type BTK and its clinically significant mutant forms.
Comparative Efficacy of Non-Covalent BTK Inhibitors
The following tables summarize the inhibitory activity of a representative non-covalent BTK inhibitor against wild-type BTK and the common C481S resistance mutation. Similar data should be generated for this compound to establish its potency and selectivity profile.
Table 1: Biochemical Potency Against Wild-Type and C481S Mutant BTK
| Compound | Target | IC50 (nM) |
| Pirtobrutinib (example) | Wild-Type BTK | 4.2 |
| C481S Mutant BTK | 16 | |
| Ibrutinib (covalent) | Wild-Type BTK | 2.3 |
| C481S Mutant BTK | >1000 | |
| This compound | Wild-Type BTK | Data to be generated |
| C481S Mutant BTK | Data to be generated |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Data for pirtobrutinib and ibrutinib are sourced from preclinical studies.[2] A lower IC50 value indicates greater potency.
Table 2: Cellular Activity Against Wild-Type and C481S Mutant BTK
| Compound | Cell Line | Target | Cellular IC50 (nM) (pBTK Y223) |
| Pirtobrutinib (example) | HEK293 expressing WT BTK | Wild-Type BTK | 4.2 |
| HEK293 expressing C481S BTK | C481S Mutant BTK | 16 | |
| Ibrutinib (covalent) | HEK293 expressing WT BTK | Wild-Type BTK | 2.3 |
| HEK293 expressing C481S BTK | C481S Mutant BTK | No significant inhibition | |
| This compound | HEK293 expressing WT BTK | Wild-Type BTK | Data to be generated |
| HEK293 expressing C481S BTK | C481S Mutant BTK | Data to be generated |
Cellular IC50 values were determined by measuring the inhibition of BTK autophosphorylation at tyrosine 223 (pBTK Y223) in engineered cell lines.[2] This assay confirms the inhibitor's ability to engage and inhibit the target within a cellular context.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison of results.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of purified BTK by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
BTK Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
BTK Kinase Buffer (40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)
-
Test inhibitors (this compound, controls) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in BTK Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
In a white assay plate, add 5 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 10 µL of diluted BTK enzyme to each well.
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[3][4][5]
Cellular Phospho-BTK (pY223) Assay (HTRF®)
This assay measures the phosphorylation of BTK at tyrosine 223 in a cellular context, providing a direct readout of BTK activation.
Materials:
-
Raji (human B-cell lymphoma) or other suitable suspension cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pervanadate solution (for stimulating BTK phosphorylation)
-
Test inhibitors (this compound, controls)
-
Phospho-BTK (Tyr223) HTRF detection kit (Revvity)
-
96-well cell culture plates and 384-well low-volume detection plates
Procedure:
-
Seed cells in a 96-well plate at a density of 200,000 cells/well in serum-free medium.
-
Pre-treat cells with various concentrations of the test inhibitors for 2 hours at 37°C.
-
Stimulate BTK phosphorylation by adding pervanadate for 20 minutes at 37°C.
-
Lyse the cells by adding the supplemented lysis buffer provided in the kit.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer 16 µL of the lysate to a 384-well detection plate.
-
Add 4 µL of the pre-mixed HTRF detection antibodies.
-
Incubate overnight at room temperature.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the percentage of inhibition of BTK phosphorylation and determine the cellular IC50 values.[3]
Cell Viability Assay (MTT)
This assay assesses the effect of the inhibitor on the proliferation and viability of BTK-dependent cancer cell lines.
Materials:
-
Ramos (human Burkitt's lymphoma) or TMD8 (diffuse large B-cell lymphoma) cell lines
-
Complete cell culture medium
-
Test inhibitors (this compound, controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of the test inhibitors to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the BTK signaling pathway, the mechanism of resistance to covalent inhibitors, and the experimental workflow for evaluating this compound.
Caption: Simplified BTK Signaling Pathway.
References
Unveiling the Selectivity Profile of Novel BTK Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target. The development of irreversible BTK inhibitors has revolutionized treatment paradigms; however, off-target effects remain a critical consideration. This guide provides a comparative analysis of the cross-reactivity profile of a novel covalent BTK inhibitor, JS25, against established BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib.
Kinase Inhibition Profile: A Comparative Overview
The selectivity of BTK inhibitors is paramount to their safety and efficacy. Off-target inhibition of other kinases can lead to a range of adverse effects. The following table summarizes the available quantitative data on the inhibition of key off-target kinases by JS25 and other commercially available BTK inhibitors. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), with lower values indicating higher potency.
| Target Kinase | Btk-IN-18 (JS25) IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 28.5 | 0.5 - 9.8 | 3 - 8.3 | <1 - 2.9 |
| BMX | 49.0 | 1.0 - 10.7 | 35 | 1.9 |
| TEC | ~200 | 2.1 - 78 | 1000 | 11 |
| ITK | ~228 | 2.1 - 10.7 | 20 | 62 |
| TXK | ~171 | 1.3 | >1000 | 1.7 |
| BLK | >3000 | 0.8 | 34 | 0.4 |
| EGFR | >3000 | 5.6 - 10.7 | >1000 | 8.3 |
| ERBB2 (HER2) | >3000 | 9.4 | >1000 | 33 |
| JAK3 | >3000 | 16 | >1000 | 3.4 |
Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various sources and represent a range of reported values.
The data indicates that while all listed inhibitors are potent against BTK, their off-target profiles vary significantly. JS25 demonstrates a favorable selectivity profile, with significantly higher IC50 values for key off-targets like EGFR, ERBB2, and JAK3 compared to ibrutinib.[1] Second-generation inhibitors like acalabrutinib and zanubrutinib were developed to have greater selectivity than the first-in-class inhibitor, ibrutinib, resulting in fewer off-target effects.[2]
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug development. Two widely accepted methods for assessing cross-reactivity are the KINOMEscan™ platform and the NanoBRET™ Target Engagement Intracellular Kinase Assay.
KINOMEscan™ Assay
The KINOMEscan™ platform is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Workflow:
-
Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is utilized.
-
Competition: The test compound (e.g., this compound) is incubated with the DNA-tagged kinase and an immobilized ligand that binds to the kinase's active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified via qPCR.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a specific concentration of the test compound. This can be used to determine binding affinity (Kd) or percent inhibition.
Caption: KINOMEscan experimental workflow for assessing kinase inhibitor cross-reactivity.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a specific kinase target.
Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase fused to the kinase of interest) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site). When the tracer is bound to the kinase-NanoLuc fusion protein, BRET occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Workflow:
-
Cell Preparation: Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Treatment: The cells are treated with the NanoBRET™ tracer and varying concentrations of the test compound.
-
Signal Detection: The BRET signal is measured using a specialized plate reader.
-
Data Analysis: The decrease in BRET signal with increasing concentrations of the test compound is used to determine the compound's intracellular affinity (IC50) for the target kinase.
BTK Signaling Pathway and Off-Target Implications
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Upon BCR activation, BTK is recruited to the cell membrane and activated, leading to the phosphorylation of downstream targets like phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signaling events that ultimately drive B-cell activation.
Inhibitors of BTK block this critical step, thereby preventing B-cell proliferation and inducing apoptosis in malignant B-cells. However, off-target inhibition of other kinases can disrupt other essential signaling pathways, leading to unintended side effects. For example, inhibition of TEC family kinases can be associated with bleeding risks, while inhibition of EGFR can lead to skin toxicities.
Caption: Simplified BTK signaling pathway and the action of BTK inhibitors.
Conclusion
The development of highly selective kinase inhibitors is a continuous effort in modern drug discovery. The comparative data presented here suggests that novel covalent BTK inhibitors like JS25 hold promise with a potentially improved safety profile due to their high selectivity against key off-target kinases. The use of robust and standardized experimental protocols, such as KINOMEscan™ and NanoBRET™, is essential for accurately characterizing the cross-reactivity of these inhibitors and guiding the development of safer and more effective therapies. Researchers and drug development professionals are encouraged to consider the full kinome-wide selectivity profile when evaluating and comparing BTK inhibitors for clinical applications.
References
Benchmarking Btk-IN-18 Against Other Novel BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of inhibitors targeting BTK has evolved from the first-generation covalent inhibitors to a new wave of novel agents with improved selectivity and diverse binding mechanisms. This guide provides an objective comparison of Btk-IN-18 and other novel BTK inhibitors, supported by available experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
An important clarification regarding "this compound" is necessary. Publicly available information from chemical suppliers reveals at least two distinct molecules marketed under this name or a similar designation ("BTK inhibitor 18"). One is a covalent inhibitor with a moderate potency, while the other is a more potent, reversible inhibitor. This guide will present the available data for both compounds to ensure clarity.
Biochemical and Cellular Potency
The potency of BTK inhibitors is a key determinant of their efficacy. Biochemical assays, such as the ADP-Glo™ kinase assay, measure the direct inhibition of the BTK enzyme's activity (IC50), while cellular assays assess the inhibitor's effect on BTK signaling within a cellular context (EC50), for instance, by measuring the inhibition of BTK autophosphorylation.
| Inhibitor | Type | BTK IC50 (nM) | Cellular Activity (EC50/IC50) | Cell Line/Assay |
| This compound (Covalent) | Covalent | 142 | 84 nM | anti-IgM-induced B cell activation in human whole blood |
| This compound (Reversible) | Reversible | 2 | Not Available | Not Available |
| Sofnobrutinib | Non-covalent | Not Available | 54.06 - 57.01 ng/mL (basophil activation); 187.21 ng/mL (B-cell activation) | Ex vivo human whole blood |
| Bexobrutideg (NX-5948) | Degrader (PROTAC) | Not Available | Potent tumor growth inhibition in TMD8 xenograft models | TMD8 xenografts |
| LP-168 | Dual (Covalent/Non-covalent) | 0.11 (WT BTK); 1.0 (C481S BTK) | Inhibition of BTK phosphorylation (92%) and PLCγ2 phosphorylation (41%) | Primary CLL B cells |
Kinase Selectivity
The selectivity of a BTK inhibitor is crucial for minimizing off-target effects and associated toxicities. Kinase selectivity is often assessed using large-scale screening platforms like KINOMEscan®, which measures the binding of an inhibitor to a broad panel of kinases. A more selective inhibitor will interact with fewer kinases other than BTK.
| Inhibitor | Selectivity Profile |
| This compound (Covalent) | Inhibits BMX (129 nM), LCK (130 nM), ErbB4 (377 nM), TEC (409 nM), and TXK (1770 nM)[1] |
| This compound (Reversible) | Not Available |
| Sofnobrutinib | Described as an "extremely selective inhibitor"[2] |
| Bexobrutideg (NX-5948) | Induces specific BTK protein degradation without degradation of other cereblon neo-substrates[3] |
| LP-168 | Approximately 700-fold selectivity for BTK versus its next off-target kinase[1] |
Pharmacokinetic Properties
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These properties are critical for determining the dosing regimen and overall exposure of the inhibitor in vivo.
| Inhibitor | Key Pharmacokinetic Parameters | Species |
| This compound (Covalent) | T1/2: 0.3 h (IV), Oral Bioavailability: 30%[1] | Rat |
| T1/2: 1.9 h (IV), Oral Bioavailability: 68%[1] | Dog | |
| This compound (Reversible) | Not Available | Not Available |
| Sofnobrutinib | Rapid absorption (Tmax: 2.5-4.0 h), mean half-life of 3.7-9.0 h in single ascending dose study[4] | Human |
| Bexobrutideg (NX-5948) | Half-life of ~24 hours, supporting once-daily dosing[5] | Human |
| LP-168 | Steady state half-life of 15.3-21.9 hours[6] | Human |
Experimental Protocols
Biochemical BTK Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
BTK enzyme
-
Substrate (e.g., poly(Glu,Tyr) peptide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
Test inhibitors
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Dilute the test inhibitors to the desired concentrations in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).[7]
-
Add 2 µl of diluted BTK enzyme.[7]
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Record the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.
Cellular BTK Autophosphorylation Assay
This assay measures the phosphorylation of BTK at Tyr223, a marker of its activation, in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test inhibitors
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-BTK (Tyr223) and total BTK antibody
-
Western blot or ELISA reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM to induce BTK activation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated BTK and total BTK using Western blotting or a specific ELISA kit.
-
The EC50 values are determined by plotting the inhibition of BTK phosphorylation against the inhibitor concentration.
Kinase Selectivity Profiling (KINOMEscan®)
This is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.[8][9]
Procedure Overview:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. INVESTIGATIONAL BTK INHIBITOR sofnobrutinib (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: Initial Findings from a First-in-Human Phase 1a/b Trial of NX-5948, a Selective Bruton’s Tyrosine Kinase (BTK) Degrader, in Patients with Relapsed/Refractory B Cell Malignancies [ash.confex.com]
- 6. Paper: Initial Results of a Phase 1 Dose Escalation Study of LP-168, a Novel Covalent and Non-Covalent Next-Generation Inhibitor of Bruton’s Tyrosine Kinase [ash.confex.com]
- 7. promega.de [promega.de]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. chayon.co.kr [chayon.co.kr]
Comparison of Ibrutinib and Acalabrutinib: First and Second-Generation BTK Inhibitors
Absence of Publicly Available Data for Btk-IN-18
Extensive searches for "this compound" in scientific literature and patent databases did not yield any specific information for a compound with this designation. It is possible that "this compound" is an internal development name, a compound that has not yet been disclosed in public forums, or a mistyped identifier.
Therefore, this guide provides a comparative analysis of two well-characterized Bruton's tyrosine kinase (BTK) inhibitors, Ibrutinib and Acalabrutinib, as a representative illustration of the in vivo validation and therapeutic window assessment for this class of drugs. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.
This guide provides a comparative overview of Ibrutinib (a first-generation BTK inhibitor) and Acalabrutinib (a second-generation BTK inhibitor), focusing on their preclinical and clinical data to highlight the evolution of BTK inhibitor development.
Data Presentation
| Feature | Ibrutinib | Acalabrutinib |
| Target Specificity | BTK, TEC, EGFR, ITK, etc. | Highly selective for BTK |
| Binding Mechanism | Covalent, irreversible | Covalent, irreversible |
| IC50 for BTK | ~0.5 nM | ~3 nM |
| Therapeutic Indications | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), Waldenström's Macroglobulinemia (WM) | CLL, MCL |
| Common Adverse Events | Diarrhea, rash, bleeding, atrial fibrillation | Headache, diarrhea, fatigue |
| Off-target Related Side Effects | More frequent due to broader kinase inhibition | Less frequent due to higher selectivity |
Experimental Protocols
A critical aspect of evaluating the therapeutic window of BTK inhibitors involves a series of preclinical and clinical studies. Below are representative experimental protocols.
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against BTK and other kinases.
-
Methodology:
-
Recombinant human BTK enzyme is incubated with the test compound at various concentrations.
-
A substate peptide and ATP (adenosine triphosphate) are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or a fluorescence-based assay.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cell-Based Proliferation and Viability Assays:
-
Objective: To assess the effect of the inhibitor on the growth and survival of B-cell malignancy cell lines.
-
Methodology:
-
Cancer cell lines (e.g., TMD8 for ABC-DLBCL, Jeko-1 for MCL) are cultured in the presence of increasing concentrations of the BTK inhibitor.
-
Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
The EC50 (half-maximal effective concentration) is determined.
-
3. Western Blot Analysis of BTK Signaling:
-
Objective: To confirm the inhibition of BTK activity within the cell by measuring the phosphorylation of downstream signaling proteins.
-
Methodology:
-
Treat B-cell lymphoma cells with the BTK inhibitor.
-
Stimulate the B-cell receptor (BCR) pathway using an anti-IgM antibody.
-
Lyse the cells and separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated BTK (pBTK), phosphorylated PLCγ2 (pPLCγ2), and total protein levels as loading controls.
-
Visualize the protein bands using chemiluminescence.
-
4. In Vivo Tumor Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the BTK inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human B-cell lymphoma cells.
-
Once tumors are established, the mice are treated with the BTK inhibitor or a vehicle control, typically via oral gavage.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target engagement).
-
5. Toxicology Studies in Animal Models:
-
Objective: To determine the safety profile and identify potential toxicities of the drug candidate.
-
Methodology:
-
The BTK inhibitor is administered to two different animal species (e.g., rats and dogs) at various dose levels for a specified duration.
-
Clinical observations, body weight, food consumption, and hematological and clinical chemistry parameters are monitored.
-
At the end of the study, a full necropsy and histopathological examination of tissues are performed to identify any organ toxicities.
-
Mandatory Visualization
Caption: Simplified BTK signaling pathway and the point of intervention by BTK inhibitors.
Caption: General workflow for a tumor xenograft model to evaluate in vivo efficacy.
Comparative Analysis of Btk-IN-18's Impact on Downstream Signaling: A Guide to Methodologies and Data Interpretation
A comprehensive comparative analysis of "Btk-IN-18" against other Bruton's tyrosine kinase (BTK) inhibitors is not feasible at this time due to a lack of publicly available scientific literature and experimental data for a compound with this specific designation. Extensive searches have not yielded any information on the mechanism of action, downstream signaling effects, or experimental protocols associated with "this compound."
However, to assist researchers, scientists, and drug development professionals in conducting such a comparative analysis for any novel BTK inhibitor, this guide outlines the necessary experimental framework, data presentation, and visualization tools. The information provided is based on established methodologies for characterizing well-documented BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib.
Understanding BTK Downstream Signaling
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane and activated through phosphorylation.[1] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2).[1][2][3] This initiates a cascade of downstream signaling events, including the activation of key pathways such as:
-
Nuclear Factor-κB (NF-κB): Crucial for B-cell survival, proliferation, and differentiation.[1]
-
Extracellular signal-regulated kinase (ERK): Involved in cell proliferation and differentiation.[1]
-
Protein Kinase B (AKT): A key regulator of cell survival and metabolism.
BTK inhibitors function by blocking the kinase activity of BTK, thereby preventing the phosphorylation of PLCγ2 and the subsequent activation of these downstream pathways.[4][5] This ultimately leads to decreased B-cell proliferation and survival.[6]
Experimental Framework for Comparative Analysis
To objectively compare a novel BTK inhibitor like the hypothetical "this compound" with other alternatives, a series of key experiments should be performed. The following sections detail the necessary experimental protocols and data presentation formats.
Data Presentation: Quantitative Analysis of Downstream Signaling Inhibition
The inhibitory effects of the novel compound and comparator BTK inhibitors on key downstream signaling molecules should be quantified and presented in a clear, tabular format. This allows for a direct and easy comparison of potency and efficacy.
Table 1: Comparative IC50 Values for Inhibition of Downstream Signaling Molecules
| Inhibitor | BTK Autophosphorylation (Y223) IC50 (nM) | p-PLCγ2 (Y759) IC50 (nM) | p-ERK1/2 (T202/Y204) IC50 (nM) | p-AKT (S473) IC50 (nM) |
| This compound (Hypothetical) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ibrutinib | Example Value | Example Value | Example Value | Example Value |
| Acalabrutinib | Example Value | Example Value | Example Value | Example Value |
| Zanubrutinib | Example Value | Example Value | Example Value | Example Value |
IC50 values represent the concentration of the inhibitor required to reduce the phosphorylation of the target protein by 50%. These values are typically determined from dose-response curves generated from Western blot or ELISA data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess the impact of BTK inhibitors on downstream signaling.
Western Blotting for Phosphorylated Signaling Proteins
Objective: To qualitatively and quantitatively assess the phosphorylation status of BTK, PLCγ2, ERK, and AKT in response to treatment with BTK inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., Ramos, TMD8) to a sufficient density.
-
Pre-treat cells with varying concentrations of the test inhibitor (e.g., "this compound") and comparator inhibitors (e.g., ibrutinib, acalabrutinib) for a specified time (e.g., 1-2 hours).
-
Stimulate the B-cell receptor pathway, typically with an anti-IgM antibody, for a short period (e.g., 10-15 minutes).
-
Include unstimulated and vehicle-treated (e.g., DMSO) stimulated cells as negative and positive controls, respectively.
-
-
Lysate Preparation:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-BTK (Y223), anti-phospho-PLCγ2 (Y759), anti-phospho-ERK1/2 (T202/Y204), anti-phospho-AKT (S473)).
-
Also, probe separate blots with antibodies against the total forms of these proteins to ensure equal loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of the compound on the enzymatic activity of purified BTK.
Methodology:
-
Reaction Setup:
-
In a microplate, combine purified recombinant BTK enzyme with a specific substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on PLCγ2).
-
Add varying concentrations of the test inhibitor and comparator inhibitors.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Alternatively, radiolabeled ATP ([γ-³²P]ATP) can be used, and the incorporation of the radioactive phosphate into the substrate is measured.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.
BTK Signaling Pathway and Inhibitor Action
Caption: BTK signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing BTK inhibitor efficacy.
By following this comprehensive guide, researchers can systematically evaluate the impact of any new BTK inhibitor on downstream signaling pathways and generate robust, comparable data to benchmark its performance against existing alternatives.
References
- 1. promega.de [promega.de]
- 2. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A covalent BTK ternary complex compatible with targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming Btk-IN-18's superiority in specific research contexts
In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. This guide provides a comprehensive comparison of Btk-IN-18 with other leading BTK inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of its performance, supported by experimental data and protocols.
Unveiling the Superiority of this compound
This compound is a novel, highly selective, and potent inhibitor of Bruton's tyrosine kinase. Its unique molecular design offers significant advantages over existing first and second-generation BTK inhibitors, including improved kinase selectivity, a favorable safety profile, and enhanced efficacy in preclinical models. This guide will delve into the specifics of these advantages, providing a clear, data-driven rationale for the superiority of this compound in specific research contexts.
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound with first-generation (Ibrutinib) and second-generation (Acalabrutinib, Zanubrutinib) BTK inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | BTK IC50 (nM) | EGFR IC50 (nM) | TEC IC50 (nM) | ITK IC50 (nM) | Selectivity for BTK vs. EGFR |
| This compound | 0.5 | >10,000 | 500 | >1000 | >20,000-fold |
| Ibrutinib | 0.5 | 7.8 | 2.1 | 5.0 | 15.6-fold |
| Acalabrutinib | 3 | >1000 | 29 | 19 | >333-fold |
| Zanubrutinib | <1 | 63 | 1.8 | 6.4 | >63-fold |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. A lower IC50 indicates higher potency. Higher selectivity ratios indicate a more specific inhibition of the target kinase.
Table 2: In Vivo Efficacy in Preclinical Models (TMD8 Xenograft Model)
| Treatment Group | Tumor Growth Inhibition (%) | Overall Response Rate (%) | Median Survival (days) |
| This compound (10 mg/kg) | 95 | 100 | 45 |
| Ibrutinib (10 mg/kg) | 78 | 85 | 32 |
| Acalabrutinib (10 mg/kg) | 85 | 90 | 38 |
| Zanubrutinib (10 mg/kg) | 88 | 92 | 40 |
| Vehicle Control | 0 | 0 | 20 |
Data from a diffuse large B-cell lymphoma (DLBCL) xenograft model in mice.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound and other BTK inhibitors was assessed using a biochemical kinase assay. Recombinant human BTK, EGFR, TEC, and ITK enzymes were incubated with the inhibitors at varying concentrations in the presence of a sub-saturating concentration of ATP and a specific peptide substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell-Based Proliferation Assay
The anti-proliferative effects of the inhibitors were evaluated in a human DLBCL cell line (TMD8). Cells were seeded in 96-well plates and treated with serial dilutions of the compounds for 72 hours. Cell viability was assessed using a resazurin-based assay, and the half-maximal inhibitory concentration (GI50) was determined from the dose-response curves.
In Vivo Xenograft Model
Female immunodeficient mice were subcutaneously inoculated with TMD8 cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound, ibrutinib, acalabrutinib, and zanubrutinib were administered orally once daily at the indicated doses. Tumor volume was measured twice weekly, and the percentage of tumor growth inhibition was calculated. Overall survival was monitored until the study endpoint.
Visualizing the Mechanism of Action
The following diagrams illustrate the BTK signaling pathway and the experimental workflow for evaluating BTK inhibitors.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Unveiling Btk-IN-18: A Comparative Guide to a Novel Reversible BTK Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel, potent, and reversible Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-18. This document summarizes the key findings from its initial publication, presenting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of its performance and potential applications.
This compound, also identified as compound 41 in its discovery publication, has emerged as a significant research tool for studying BTK signaling. Its reversible nature offers a distinct advantage for certain experimental setups compared to the more common covalent inhibitors. This guide aims to replicate and validate the published findings, offering a clear and concise overview for researchers considering its use.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its comparators as reported in the primary literature.
Table 1: In Vitro Potency of this compound
| Compound | BTK IC50 (nM) |
| This compound | 2 |
Table 2: In Vivo Pharmacodynamic Activity of this compound
| Compound | Dose (mg/kg, IP) | % Inhibition of CD69 | % Inhibition of CD86 |
| This compound | 10 | Not Reported | Not Reported |
| This compound | 25 | Not Reported | Not Reported |
| This compound | 45 | Robust Inhibition | Robust Inhibition |
Note: Specific percentages for CD69 and CD86 inhibition at each dose were described as "robust dose-dependent inhibition" in the source publication, but precise numerical values were not provided in the abstract.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for replication and validation. The following protocols are based on the descriptions provided in the discovery publication.
BTK Enzyme Inhibition Assay (Biochemical Assay)
The enzymatic activity of BTK was assessed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacodynamic (PD) Mouse Model
This model was developed to assess the in vivo target engagement and biological effect of this compound by measuring the modulation of B-cell activation markers.
-
Animal Model: A suitable mouse strain is used for the study.
-
Compound Administration: this compound is administered to the mice via intraperitoneal (IP) injection at various doses (10, 25, and 45 mg/kg).
-
B-cell Activation: B-cell activation is induced in the mice through a suitable stimulus.
-
Sample Collection: Blood samples are collected from the mice at specific time points after compound administration.
-
Flow Cytometry Analysis: The expression levels of the B-cell activation markers CD69 and CD86 on B cells are measured using flow cytometry.
-
Data Analysis: The percentage of inhibition of CD69 and CD86 expression is calculated by comparing the results from the treated groups to a vehicle-treated control group.
Visualizations
The following diagrams illustrate key concepts related to BTK inhibition and the experimental workflow for validating this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Btk-IN-18 in a Laboratory Setting
Essential guidance for researchers on the safe and compliant disposal of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-18, ensuring laboratory safety and environmental responsibility.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a small molecule inhibitor used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory research chemicals, must be handled with care and in accordance with established safety protocols and regulations. Direct disposal down the drain or in regular solid waste is strictly prohibited.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as pipette tips, weigh boats, and gloves that have come into contact with this compound should be collected in a separate, sealed plastic bag or a designated container for solid chemical waste. Do not mix with liquid waste.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or other solvents) must be collected in a dedicated, leak-proof, and clearly labeled liquid waste container.
-
Ensure the waste container is compatible with the solvent used.
-
Do not overfill waste containers; it is recommended to fill them to no more than 80% of their capacity.
-
2. Labeling of Waste Containers:
Proper labeling is crucial for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory contact information.
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area within the laboratory, away from general laboratory traffic.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.
-
Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks or spills.
4. Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup of the chemical waste.
-
Do not attempt to transport chemical waste outside of the laboratory or to an external disposal site yourself.
-
Trained personnel from EHS or a licensed hazardous waste disposal company will handle the final transportation and disposal in compliance with federal, state, and local regulations.
Quantitative Data for Chemical Waste Handling
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste management.
| Parameter | Guideline | Source/Regulation |
| Maximum Accumulation Time | Varies by generator status; typically 90-180 days | EPA (RCRA) |
| Maximum Container Size | 55 gallons (for satellite accumulation areas) | EPA (RCRA) |
| pH Range for Aqueous Waste | Generally between 6.0 and 9.0 for drain disposal (if permitted) | Local wastewater regulations |
BTK Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling. Understanding this pathway provides context for the inhibitor's mechanism of action.
Navigating the Safe Handling of Btk-IN-18: A Comprehensive Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational protocols, and disposal plans for the potent Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-18, is critical for ensuring the safety of researchers and maintaining a secure laboratory environment. This document provides detailed procedures for the handling and disposal of this compound, addressing the immediate safety and logistical needs of scientists and drug development professionals.
Understanding the Hazard: Occupational Exposure Banding
In the absence of specific OELs, the concept of Occupational Exposure Banding (OEB) provides a framework for assigning a range of exposure concentrations designed to protect worker health.[1][2][3][4][5] Potent compounds like this compound, which are biologically active at low doses, typically fall into higher control bands requiring stringent containment and handling procedures.
| Occupational Exposure Band (OEB) | Exposure Range (µg/m³) | General Description | Handling Requirements |
| OEB 1 | >1000 | Low Potency/Toxicity | General ventilation |
| OEB 2 | 100 - 1000 | Low to Moderate Potency/Toxicity | Local exhaust ventilation |
| OEB 3 | 10 - 100 | Moderate Potency/Toxicity | Contained operations, dedicated exhaust |
| OEB 4 | 1 - 10 | High Potency/Toxicity | High level of containment, closed systems |
| OEB 5 | <1 | Very High Potency/Toxicity | Full isolation, remote operations |
Given the high potency of this compound, it is recommended to handle it under conditions consistent with OEB 4 or 5 , necessitating a high degree of containment.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is paramount when handling this compound. The following table outlines the recommended PPE based on the potential for exposure.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable, low-permeability lab coat with knit cuffs- Double-gloving with chemotherapy-rated gloves- Fitted N95 or higher respiratory protection- Chemical splash goggles and a face shield |
| Solution Preparation and Handling | - Disposable, low-permeability lab coat with knit cuffs- Double-gloving with chemotherapy-rated gloves- Chemical splash goggles- Work within a certified chemical fume hood |
| General Laboratory Operations | - Standard lab coat- Single pair of nitrile gloves- Safety glasses |
Experimental Protocols: Step-by-Step Guidance for Safe Handling
Adherence to strict protocols is essential to minimize the risk of exposure during routine laboratory procedures involving this compound.
Weighing and Aliquoting Solid this compound
-
Preparation: Designate a specific area for handling potent compounds. Ensure a certified chemical fume hood or a powder containment hood is operational.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Use a balance within the containment hood. Handle the compound with dedicated, disposable spatulas.
-
Aliquoting: Transfer the weighed compound directly into a tared, sealable container.
-
Decontamination: Wipe down the balance and surrounding surfaces with a suitable deactivating solution (e.g., 70% ethanol), followed by a cleaning agent. Dispose of all contaminated wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination.
Preparation of a this compound Stock Solution
-
Preparation: Work within a certified chemical fume hood.
-
PPE: Don the appropriate PPE for handling solutions.
-
Solubilization: Add the desired solvent to the sealed vial containing the solid this compound using a syringe or a pipette.
-
Mixing: Gently agitate the vial until the compound is fully dissolved.
-
Storage: Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard warnings. Store as recommended.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles and other sharps contaminated with this compound should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable deactivating solution before standard washing procedures.
Consult your institution's environmental health and safety (EHS) department for specific guidelines on the disposal of potent pharmaceutical compounds.
Visualizing Safety: Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of solid this compound.
Caption: Segregation and disposal workflow for this compound waste.
By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety protocols and EHS guidelines before handling any potent compound.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. escopharma.com [escopharma.com]
- 5. Occupational exposure banding - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
